Acepromazine
Description
This compound is one of the phenothiazine derivative psychotropic drugs, used little in humans, however frequently in animals as a sedative and antiemetic.
This compound is a phenothiazine derivative with depressant effect on the central nervous system. This compound acts as a dopamine receptor antagonist in the CNS, thereby causing sedation, muscular relaxation and a reduction in spontaneous activity. Its fast-acting neuroleptic effect with low toxicity is of particular value in veterinary medicine.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A phenothiazine that is used in the treatment of PSYCHOSES.
See also: Mesoridazine (related); Perazine (related); this compound Maleate (active moiety of).
Propriétés
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13H,6,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSIYYJFMPDDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3598-37-6 (maleate) | |
| Record name | Acepromazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022552 | |
| Record name | Acetylpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acepromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.80e-03 g/L | |
| Record name | Acepromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61-00-7 | |
| Record name | Acepromazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acepromazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acepromazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetylpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acepromazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54EJ303F0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acepromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Acepromazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acepromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Dopamine Receptor Antagonist Activity of Acepromazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acepromazine, a phenothiazine derivative, is widely utilized in veterinary medicine for its sedative and tranquilizing properties. Its primary mechanism of action involves the antagonism of dopamine receptors within the central nervous system. This technical guide provides a comprehensive overview of this compound's activity as a dopamine receptor antagonist, detailing its binding affinities, functional potencies, and the subsequent effects on downstream signaling pathways. This document synthesizes available quantitative data, outlines detailed experimental protocols for the assessment of dopamine receptor antagonism, and presents visual representations of the associated molecular interactions and workflows to support further research and drug development in this area.
Introduction
This compound is a neuroleptic agent that exerts its effects by blocking various neurotransmitter receptors, with a pronounced antagonist activity at dopamine receptors.[1][2][3] It interacts with both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, with a particularly high affinity for the D2 subtype.[4][5] This antagonism disrupts the normal signaling cascades initiated by dopamine, leading to the sedative, antiemetic, and anxiolytic effects observed clinically. Understanding the precise nature of this compound's interaction with each dopamine receptor subtype is crucial for elucidating its full pharmacological profile and for the development of novel therapeutics with improved selectivity and reduced side effects.
Quantitative Analysis of this compound's Dopamine Receptor Antagonist Activity
Dopamine Receptor Binding Affinity
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Table 1: this compound Dopamine Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Source |
| D1 | [3H]SCH23390 | Data Not Available | - |
| D2 | [3H]Spiperone | Potent Antagonist | |
| D3 | [3H]Spiperone | Data Not Available | - |
| D4 | [3H]Spiperone | Data Not Available | - |
Note: While specific Ki values for this compound are not provided in the search results, it is consistently described as a potent D2 receptor antagonist.
Dopamine Receptor Functional Antagonism
Functional assays, such as the cAMP inhibition assay for D2-like receptors, are used to measure the ability of an antagonist to block the biological response initiated by an agonist. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Table 2: this compound Dopamine Receptor Functional Antagonism
| Receptor Subtype | Assay Type | IC50 (nM) | Source |
| D1-like | cAMP Stimulation Assay | Data Not Available | - |
| D2-like | cAMP Inhibition Assay | Data Not Available | - |
Note: The lack of specific IC50 values for this compound in the provided search results highlights a gap in the publicly available data for this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of a compound's pharmacological activity. The following sections describe standardized protocols for assessing the dopamine receptor antagonist properties of phenothiazines like this compound.
Radioligand Displacement Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for dopamine receptors.
Experimental Workflow for Radioligand Displacement Assay
Caption: Workflow for a radioligand displacement binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the dopamine receptor subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors), and varying concentrations of the test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (D2-like Receptor Antagonism)
This protocol describes how to measure the functional antagonism of this compound at Gi-coupled D2-like dopamine receptors by quantifying its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for a cAMP functional antagonism assay.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the D2-like receptor of interest (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole) along with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) to all wells except the negative control.
-
Incubation: Incubate the plate for a specific time to allow for the modulation of cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound and fit the data to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
Downstream Signaling Pathways
The antagonism of dopamine receptors by this compound disrupts the intracellular signaling cascades normally initiated by dopamine. The D1-like and D2-like receptor families are coupled to different G proteins, leading to opposing effects on the production of the second messenger cyclic AMP (cAMP).
D1-like Receptor Signaling
D1-like receptors (D1 and D5) are coupled to Gs/olf proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32. This compound, by blocking D1-like receptors, would prevent this cascade of events.
D2-like Receptor Signaling
D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound's primary mechanism of action is the potent antagonism of D2 receptors, thereby blocking this inhibitory effect and leading to a relative increase in cAMP levels that were being suppressed by dopamine.
Beyond the canonical cAMP pathway, D2 receptor signaling also involves β-arrestin-mediated pathways that can influence other signaling molecules such as Akt and GSK-3β. Blockade of D2 receptors by antagonists like this compound can therefore have complex effects on these downstream signaling networks.
Dopamine D2 Receptor Antagonism by this compound
Caption: Signaling pathway of D2 receptor antagonism by this compound.
Conclusion
This compound's primary pharmacological action as a dopamine receptor antagonist, particularly at the D2 receptor, is well-established. This antagonism disrupts dopamine-mediated signaling pathways, leading to its characteristic sedative and tranquilizing effects. While qualitative data on its receptor interactions are available, a significant gap exists in the public domain regarding specific quantitative binding affinities (Ki) and functional potencies (IC50) for this compound at the various dopamine receptor subtypes. Further research is warranted to fully elucidate the quantitative pharmacology of this compound, which will be instrumental in the development of more selective and safer neuroleptic agents for both veterinary and potentially human applications. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding of dopamine receptor pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
The Pharmacokinetics of Acepromazine Across Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acepromazine, a phenothiazine derivative, is a widely utilized tranquilizer and sedative in veterinary medicine. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which exhibits significant variability across different animal species. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's pharmacokinetics in key animal species, including dogs, cats, and horses. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and veterinary medicine. This document synthesizes quantitative pharmacokinetic data, details common experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of this critical veterinary drug.
Introduction
This compound exerts its primary sedative effects through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] It also interacts with other receptors, including α1-adrenergic, histamine H1, and muscarinic cholinergic receptors, contributing to its broad pharmacological effects, which include antiemetic and hypotensive actions.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for optimizing dosing regimens, minimizing adverse effects, and ensuring animal welfare. This guide will delve into the species-specific pharmacokinetic parameters that govern the disposition of this compound in the body.
Comparative Pharmacokinetics
The pharmacokinetic parameters of this compound vary considerably among dogs, cats, and horses. These differences necessitate species-specific dosing strategies to achieve the desired level of sedation while avoiding potential complications. The following tables summarize the key pharmacokinetic parameters for intravenous (IV) and oral (PO) administration of this compound in these species.
Table 1: Intravenous (IV) Administration of this compound
| Parameter | Dog | Horse | Cat |
| Dose (mg/kg) | 0.01 - 0.05[5] | 0.09 | 0.01 - 0.05 |
| Elimination Half-life (t½) | 7.1 hours | 5.16 ± 0.45 hours | Data not available |
| Volume of Distribution (Vd) | - | - | Data not available |
| Clearance (Cl) | - | - | Data not available |
| Protein Binding (%) | - | >99 | Data not available |
Table 2: Oral (PO) Administration of this compound
| Parameter | Dog | Horse | Cat |
| Dose (mg/kg) | 1.3 - 1.5 | 0.09 | 0.5 - 1.5 |
| Elimination Half-life (t½) | 15.9 hours | 8.58 ± 2.23 hours | - |
| Bioavailability (%) | 20 | - | - |
| Time to Maximum Concentration (Tmax) | - | - | - |
| Maximum Concentration (Cmax) | - | - | - |
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action of this compound is the blockade of dopamine D2 receptors in the brain. This antagonism disrupts dopaminergic neurotransmission, leading to the characteristic sedative and tranquilizing effects. The signaling cascade initiated by dopamine D2 receptor activation and its subsequent inhibition by this compound is a critical aspect of its pharmacology.
References
- 1. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. This compound | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound in Dogs: Overview, Adverse Events, & Warnings [cliniciansbrief.com]
An In-depth Technical Guide on the Historical Development and Initial Clinical Use of Acepromazine
Introduction
Acepromazine, a phenothiazine derivative, holds a unique position in pharmaceutical history, beginning its journey in human medicine as an antipsychotic agent in the 1950s before transitioning almost exclusively to veterinary practice.[1][2][3] Known chemically as 1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-yl}ethanone, it is structurally related to chlorpromazine, another phenothiazine that remains in human use.[1] This technical guide provides a comprehensive overview of the historical development, synthesis, initial clinical applications, and foundational experimental data of this compound, tailored for researchers, scientists, and drug development professionals.
Historical Development and Synthesis
Developed in the mid-20th century, this compound emerged during the exploration of phenothiazine derivatives for their psychotropic properties.[4] Its initial investigation in the 1950s was for use as an antipsychotic in humans, a common application for this class of compounds at the time.
Chemical Synthesis
The synthesis of this compound involves the alkylation of 2-acetylphenothiazine. A general laboratory-scale protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Reactants: 2-acetylphenothiazine, Sodium Hydride (NaH), 3-(Dimethylamino)propyl chloride.
-
Solvent: Anhydrous N,N-dimethyl-formamide (DMF).
-
Procedure:
-
A solution of 2-acetylphenothiazine (1 mmol) is prepared in anhydrous DMF (12 mL).
-
Sodium hydride (4.5 equivalents) is added to the solution in portions.
-
The mixture is stirred for 30 minutes at room temperature (approximately 20°C) to facilitate the formation of the phenothiazine anion.
-
3-(Dimethylamino)propyl chloride is then added to the reaction mixture.
-
The mixture is heated to 50°C and stirred for 5 hours.
-
Following the reaction, the solution is concentrated under a vacuum to remove the solvent.
-
The resulting residue is purified using column chromatography to isolate the this compound product.
-
Mechanism of Action
This compound's pharmacological effects are multifaceted, stemming from its interaction with several central and peripheral nervous system receptors. Its primary action is the antagonism of dopamine D2 receptors at the postsynaptic level in the central nervous system, which is responsible for its potent sedative and tranquilizing effects. This dopaminergic blockade reduces spontaneous motor activity and calms anxious or agitated individuals.
Beyond its primary target, this compound also exhibits significant antagonistic activity at other receptors:
-
α1-Adrenergic Receptors: Blockade of these receptors leads to peripheral vasodilation and subsequent hypotension.
-
Histamine H1 Receptors: Antagonism contributes to its sedative and antiemetic properties.
-
Muscarinic Acetylcholine Receptors: Weaker anticholinergic activity can lead to side effects such as dry mouth.
Caption: this compound's multi-receptor antagonism pathway.
Initial Clinical Use in Humans
In the 1950s, this compound was introduced for human use as an antipsychotic agent for conditions like schizophrenia. It was also administered for the treatment of anxiety disorders, intractable hiccups, and nausea and vomiting.
However, its use in humans was short-lived and ultimately discontinued due to a combination of serious side effects and a relative lack of efficacy compared to other available agents. Reported adverse effects in humans included profound drowsiness, dizziness, dry mouth, abnormal muscle movements (dystonic reactions), severe hypotension, respiratory depression, and in some cases, seizures and coma.
Table 1: Summary of Initial Human Clinical Use
| Parameter | Description |
| Time Period | 1950s |
| Primary Indication | Antipsychotic (e.g., for Schizophrenia) |
| Other Indications | Anxiety, hiccups, nausea, and vomiting |
| Reported Dosages | 10 to 20 mg, up to three times daily for anxiety |
| Reasons for Discontinuation | Serious side effects, lack of effectiveness |
| Key Adverse Effects | Hypotension, respiratory depression, dystonic reactions, seizures |
Transition and Initial Clinical Use in Veterinary Medicine
Following its discontinuation in humans, this compound found a new and lasting role in veterinary medicine, where it is now almost exclusively used. It is a staple tranquilizer and pre-anesthetic agent for a variety of species, most notably dogs, cats, and horses.
Its principal value in animals is to calm and quiet anxious or fractious patients, facilitating safer handling for examinations, grooming, transport, and minor procedures.
Key Veterinary Applications:
-
Sedation and Chemical Restraint: Used to manage anxiety and aggression in clinical settings.
-
Pre-anesthetic: Administered before general anesthesia to reduce the required dose of anesthetic agents and to provide a smoother induction and recovery. In equine surgery, its use has been shown to reduce the perianaesthetic mortality rate.
-
Antiemetic: Prevents nausea and vomiting, particularly related to motion sickness or as a side effect of other drugs.
-
Vasodilation: In horses, it is sometimes used in the treatment of laminitis to improve blood flow, though evidence for its efficacy in increasing perfusion in the laminae is limited.
References
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Acepromazine Maleate
Acepromazine maleate is a phenothiazine derivative widely used in veterinary medicine as a tranquilizer, sedative, and antiemetic.[1][2][3] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methods for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
This compound maleate is the maleate salt of this compound.[4] The core structure is a phenothiazine ring system, which is substituted with an acetyl group and a 3-(dimethylamino)propyl group.[5]
Chemical Names:
-
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]ethanone (Z)-but-2-enedioate
-
2-Acetyl-10-(3-dimethylaminopropyl)phenothiazine maleate
| Identifier | Value |
| Chemical Formula | C₂₃H₂₆N₂O₅S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 3598-37-6 |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |
Physicochemical and Spectroscopic Properties
This compound maleate presents as a white to light yellow crystalline powder. Its physicochemical properties are crucial for its formulation and biological activity.
| Property | Value |
| Melting Point | 136.0 to 140.0 °C |
| Water Solubility | 37,000 mg/L at 20°C (pH 7) |
| Solubility in Organic Solvents | Soluble in ethanol (~2 mg/ml), DMSO (~3 mg/ml), and dimethyl formamide (~1 mg/ml). Also soluble in chloroform. |
| pKa (Strongest Basic) | 8.5 |
| logP | 4.32 |
| UV/Vis λmax | 242, 278 nm |
Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and analysis of this compound maleate. While specific spectral data from primary literature is required for a full analysis, ¹H NMR, ¹³C NMR, and mass spectra are characteristic fingerprints of the molecule.
Synthesis of this compound Maleate
The synthesis of this compound maleate is a multi-step process that begins with the synthesis of 3-acetylphenothiazine.
Experimental Protocol: Synthesis of this compound
-
Alkylation of 2-Acetylphenothiazine:
-
Dissolve 2-acetylphenothiazine (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (12 mL).
-
Add sodium hydride (NaH) (4.5 eq) in portions to the solution and stir for 30 minutes at room temperature.
-
Add 3-(dimethylamino)propyl chloride to the mixture.
-
Stir the reaction mixture for 5 hours at 50°C.
-
Concentrate the solution under vacuum.
-
Purify the resulting residue (this compound base) using column chromatography.
-
-
Salt Formation:
-
React the purified this compound base with maleic acid to form the this compound maleate salt.
-
Mechanism of Action (Pharmacodynamics)
This compound maleate exerts its effects by interacting with multiple neurotransmitter systems in the central nervous system (CNS). Its primary mechanism is the antagonism of dopamine D2 receptors.
It also has antagonist activity at:
-
Alpha-1 Adrenergic Receptors: Leading to vasodilation and hypotension.
-
Serotonin Receptors (5-HT1 and 5-HT2): Contributing to its anxiolytic and anti-aggressive properties.
-
Histamine H1 Receptors: Causing sedation and antiemetic effects.
-
Muscarinic (Cholinergic) M1/M2 Receptors: Resulting in anticholinergic effects like dry mouth.
Caption: Dopamine Receptor Antagonism by this compound.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of this compound can vary significantly between species.
| Parameter | Value (Horse) | Value (Dog) |
| Route of Administration | Intravenous (IV), Oral (PO) | Oral, Intravenous |
| Onset of Action (PO) | 30-60 minutes | 30-60 minutes |
| Bioavailability (PO) | 55.1% | N/A |
| Protein Binding | >99% | N/A |
| Volume of Distribution (Vd) | 6.6 L/kg (IV) | N/A |
| Elimination Half-life (t½) | ~2.5 hours (IV), 184.8 min (IV) | 1-7 minutes (IV) |
| Metabolism | Hepatic. Major metabolite is 2-(1-hydroxyethyl) promazine sulfoxide (HEPS). | Hepatic |
| Excretion | Primarily urinary | Urine |
Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the detection and quantification of this compound and its metabolites in biological samples.
Experimental Protocol: HPLC Analysis of this compound in Plasma
This protocol is a generalized representation based on described methodologies.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Add an appropriate buffer to adjust the pH.
-
Extract the sample with a suitable organic solvent (e.g., a hexane-isoamyl alcohol mixture).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard liquid chromatograph with a UV or electrochemical detector.
-
Column: C18 or nitrile-bonded reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and an acetate buffer (e.g., 75:25 acetonitrile:0.1M acetate buffer, pH 4.75).
-
Flow Rate: 1.2 mL/min.
-
Detection: Electrochemical detection with an oxidation potential set at 0.7 V.
-
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Create a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Caption: HPLC Experimental Workflow for this compound.
References
- 1. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 2. This compound Maleate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 3. This compound Maleate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 4. This compound Maleate | C23H26N2O5S | CID 6420038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Oral Acepromazine: A Technical Guide to Absorption and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the absorption and bioavailability of acepromazine following oral administration in veterinary species. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, providing a comprehensive overview of the pharmacokinetic properties of this widely used phenothiazine tranquilizer. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes associated pathways to facilitate a deeper understanding of this compound's behavior in vivo.
Executive Summary
This compound, a phenothiazine derivative, is extensively used in veterinary medicine for its sedative and tranquilizing effects. While its efficacy is well-established, the absorption and bioavailability following oral administration can be variable and are influenced by several factors, including species, dose, and individual animal physiology. This guide provides a consolidated resource on the oral pharmacokinetics of this compound, with a focus on quantitative data and the experimental protocols used to derive them. A key finding is the non-linear relationship between dose and bioavailability in dogs and cats, suggesting saturable first-pass metabolism. In horses, oral bioavailability is considerably higher. Understanding these nuances is critical for effective dose regimen design and for the development of novel oral formulations.
Pharmacokinetic Profile of Oral this compound
The oral bioavailability of this compound exhibits significant variability across different animal species. This section presents a summary of the key pharmacokinetic parameters reported in the literature for horses, dogs, and cats.
Table 1: Pharmacokinetic Parameters of Oral this compound in Horses
| Parameter | Value | Species | Dosage | Reference |
| Bioavailability (F) | 55.1% | Horse | 0.5 mg/kg | [1] |
| Cmax (Peak Plasma Concentration) | 59 ng/mL | Horse | 0.5 mg/kg | [1] |
| Tmax (Time to Peak Plasma Concentration) | 0.4 hours | Horse | 0.5 mg/kg | [1] |
| Elimination Half-Life (t½) | 6.04 hours | Horse | 0.5 mg/kg | [1] |
| Absorption Half-Life | 0.84 hours | Horse | 0.5 mg/kg | [1] |
Table 2: Pharmacokinetic Parameters of Oral this compound in Dogs and Cats
| Parameter | Value | Species | Dosage | Reference |
| Bioavailability (F) | ~20% | Dog | 1.3-1.5 mg/kg | |
| Elimination Half-Life (t½) | 15.9 hours | Dog | 1.3-1.5 mg/kg | |
| Elimination Half-Life (t½) | ~2.5 hours | Dog | 1.25, 2.5, 5, 10 mg/kg | |
| Elimination Half-Life (t½) | ~3 hours | Cat | 1.25, 2.5, 5, 10 mg/kg | |
| Note: | Cmax and Tmax data for oral administration in dogs and cats are not consistently reported in the reviewed literature. |
The data reveals a notable difference in bioavailability between horses and dogs, with horses exhibiting a much higher oral bioavailability. Furthermore, the elimination half-life in dogs appears to vary significantly between studies, which could be attributed to differences in study design, analytical methods, or the specific breeds of dogs used. The non-linear relationship between the administered dose and the resulting bioavailability in dogs and cats suggests that the pre-systemic metabolism of this compound may become saturated at higher doses.
Factors Influencing Oral Absorption
Several factors can influence the rate and extent of this compound absorption from the gastrointestinal tract.
-
First-Pass Metabolism: The significant difference between oral and intravenous pharmacokinetics, particularly the lower bioavailability after oral administration in dogs and cats, strongly suggests a prominent first-pass effect. The liver is the primary site of metabolism for this compound. The non-linear bioavailability observed in dogs and cats indicates that the enzymes responsible for this metabolism can be saturated at higher oral doses.
-
Food Effect: The presence of food in the stomach can affect the absorption of orally administered drugs. While some sources suggest that this compound can be given with or without food, it is generally recommended to administer it to fasted animals for more consistent absorption, as is standard for many oral medications in veterinary bioequivalence studies.
-
Co-administered Medications: The concurrent use of other drugs can impact this compound absorption. For example, antacids can decrease the absorption of oral this compound.
-
Individual and Breed-Specific Variation: There is considerable individual variability in the response to this compound, which may be partly due to differences in absorption and metabolism. Certain breeds of dogs, such as Boxers and Greyhounds, are known to be more sensitive to the effects of this compound, which may be related to differences in their metabolic pathways.
Mechanism of Action: Dopamine Receptor Antagonism
This compound primarily exerts its sedative and tranquilizing effects by acting as an antagonist at dopamine D2 receptors in the central nervous system. By blocking these receptors, this compound reduces dopaminergic neurotransmission, leading to a calming effect. Additionally, this compound has effects on other receptor systems, which contribute to its overall pharmacological profile.
Caption: this compound's journey from oral administration to its effect in the CNS.
Experimental Protocols for Bioavailability Studies
The determination of this compound's oral bioavailability necessitates a well-controlled experimental design. The following outlines a general methodology based on protocols described in the scientific literature for veterinary bioequivalence studies.
Study Design
A randomized, crossover study design is typically employed. In this design, each animal serves as its own control, receiving both the oral and intravenous (IV) formulations of this compound in a sequential manner, separated by a washout period of sufficient duration to ensure complete elimination of the drug from the body.
Animal Subjects
Healthy, adult animals of the target species (e.g., horses, dogs, or cats) are used. Animals are typically fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.
Drug Administration
-
Oral (PO): A precisely weighed dose of the this compound formulation is administered directly into the animal's mouth or via a nasogastric tube.
-
Intravenous (IV): A corresponding dose of a sterile this compound solution is administered as a bolus injection into a major vein (e.g., jugular vein).
Blood Sample Collection
Serial blood samples are collected from a catheter placed in a vein at predetermined time points before and after drug administration. A typical sampling schedule might include samples taken at 0 (pre-dose), 5, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-administration. The exact timing should be adapted based on the known pharmacokinetic profile of the drug in the specific species.
Sample Processing and Analysis
Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The plasma is then harvested and stored frozen until analysis. The concentration of this compound in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet or mass spectrometric detection (LC-MS/MS).
Pharmacokinetic Analysis
The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): Calculated using the linear trapezoidal rule.
-
Peak Plasma Concentration (Cmax): The maximum observed plasma concentration.
-
Time to Peak Plasma Concentration (Tmax): The time at which Cmax is observed.
-
Elimination Half-Life (t½): The time required for the plasma concentration to decrease by half.
Oral bioavailability (F) is then calculated using the following formula:
F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Caption: A typical workflow for a veterinary oral bioavailability study.
Conclusion
The oral absorption and bioavailability of this compound are complex processes that are subject to significant inter-species and intra-species variability. This technical guide has synthesized the available quantitative data and outlined the standard experimental methodologies used to assess these pharmacokinetic parameters. For researchers and drug development professionals, a thorough understanding of these factors is paramount for the rational design of dosing regimens and the development of improved oral formulations of this compound. The evidence for a significant first-pass metabolism, particularly in dogs and cats, highlights an area for potential formulation strategies to enhance bioavailability and reduce variability in clinical response. Future research should aim to provide more definitive Cmax and Tmax data for oral this compound in dogs and cats and to further elucidate the specific metabolic pathways involved in its first-pass elimination.
References
Acepromazine's Effects on the Cardiovascular System: A Cellular Perspective
Introduction
Acepromazine, a phenothiazine derivative, is widely utilized in veterinary medicine for its sedative and antiemetic properties. However, its administration is frequently associated with significant cardiovascular effects, primarily hypotension. This technical guide provides an in-depth examination of the cellular and molecular mechanisms underlying this compound's impact on the cardiovascular system. The focus is on its interactions with key receptors, ion channels, and signaling pathways within cardiomyocytes and vascular smooth muscle cells. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's cardiovascular pharmacology.
Receptor Binding and Functional Antagonism
This compound's cardiovascular effects are predominantly mediated through its antagonism of several key G-protein coupled receptors. Its highest affinity is for α1-adrenergic receptors, followed by dopaminergic and serotonergic receptors.
Quantitative Analysis of Receptor Antagonism
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at various cardiovascularly relevant receptors. This data, compiled from multiple in-vitro studies, highlights the compound's potent α1-adrenergic blockade, which is the primary driver of its vasodilatory and hypotensive effects.
| Receptor Subtype | Species | Tissue/Cell Line | Parameter | Value | Reference |
| α1-Adrenergic | Rat | Brain Cortex | Ki | 1.3 nM | |
| α1A-Adrenergic | Human | Recombinant CHO cells | Ki | 0.9 nM | |
| α1B-Adrenergic | Human | Recombinant HEK293 cells | Ki | 2.1 nM | |
| α1D-Adrenergic | Human | Recombinant CHO cells | Ki | 1.5 nM | |
| Dopamine D2 | Rat | Striatum | Ki | 10 nM | |
| Serotonin 5-HT2A | Rat | Frontal Cortex | Ki | 5.2 nM | |
| Histamine H1 | Guinea Pig | Cerebellum | Ki | 2.4 nM |
Caption: Table 1. Binding affinities (Ki) of this compound for various receptors.
Signaling Pathway of α1-Adrenergic Receptor Antagonism
This compound competitively antagonizes the binding of endogenous catecholamines, such as norepinephrine, to α1-adrenergic receptors on vascular smooth muscle cells. This action inhibits the canonical Gq signaling pathway, leading to a reduction in intracellular calcium levels and subsequent vasodilation.
Caption: α1-Adrenergic receptor signaling pathway and its antagonism by this compound.
Effects on Cardiac Ion Channels
Beyond its receptor-mediated effects, this compound directly modulates the activity of several key cardiac ion channels. These interactions can alter the cardiac action potential, predisposing to arrhythmias in susceptible individuals.
Quantitative Analysis of Ion Channel Modulation
The following table summarizes the effects of this compound on various cardiac ion currents. The data indicates a significant blockade of the rapid delayed rectifier potassium current (IKr), which is a critical component of cardiac repolarization.
| Ion Channel (Current) | Species | Cell Type | Parameter | Value | Reference |
| hERG (IKr) | Human | Recombinant HEK293 cells | IC50 | 0.2 µM | |
| Nav1.5 (INa) | Rat | Ventricular Myocytes | % Inhibition @ 10 µM | 35% | |
| Cav1.2 (ICa,L) | Guinea Pig | Ventricular Myocytes | % Inhibition @ 10 µM | 15% |
Caption: Table 2. Effects of this compound on cardiac ion channels.
Impact on Cardiac Action Potential
The blockade of IKr by this compound leads to a prolongation of the action potential duration (APD), particularly at slower heart rates. This effect is reflected in a prolonged QT interval on the electrocardiogram and is a known risk factor for the development of Torsades de Pointes, a polymorphic ventricular tachycardia.
Caption: Workflow for assessing this compound's effect on IKr using patch-clamp.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor.
Methodology:
-
Membrane Preparation: Cerebral cortex from adult male Wistar rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and constitutes the membrane preparation.
-
Binding Assay: The assay is performed in a final volume of 250 µL containing 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, membrane protein (50-100 µg), the radioligand [3H]prazosin (0.1-5 nM), and varying concentrations of this compound (10⁻¹¹ to 10⁻⁵ M).
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. The filters are washed three times with 3 mL of ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM phentolamine. Specific binding is calculated by subtracting non-specific from total binding. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade
Objective: To determine the IC50 of this compound for the hERG potassium channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature (22-25°C). The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH). The internal pipette solution contains (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 MgATP (pH 7.2 with KOH).
-
Voltage Protocol: To elicit hERG currents (IKr), cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 2 seconds is applied to activate the channels, followed by a repolarizing step to -50 mV for 3 seconds to record the deactivating tail current.
-
Drug Application: this compound is dissolved in the external solution and applied to the cells at concentrations ranging from 0.01 µM to 10 µM.
-
Data Analysis: The peak tail current at -50 mV is measured before and after drug application. The percentage of current inhibition is calculated for each concentration. The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Conclusion
The cardiovascular effects of this compound at the cellular level are multifaceted. Its primary mechanism of action is the potent antagonism of α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. Additionally, this compound's blockade of cardiac ion channels, most notably the hERG potassium channel, results in a prolongation of the cardiac action potential. This latter effect carries a potential pro-arrhythmic risk. A thorough understanding of these cellular mechanisms is crucial for the safe and effective clinical use of this compound and for the development of novel cardiovascular drugs with improved safety profiles.
Methodological & Application
Application Notes and Protocols for Acepromazine Sedation in Laboratory Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the use of acepromazine as a sedative agent in laboratory rodents, primarily mice and rats. The information is intended to ensure safe, effective, and reproducible sedation for various research applications.
Overview and Mechanism of Action
This compound is a phenothiazine derivative commonly used in veterinary medicine for its tranquilizing and sedative effects.[1][2] It acts on the central nervous system by blocking dopamine receptors, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[1][3][4] Additionally, it has anti-adrenergic, antihistaminic, and anticholinergic properties. In laboratory settings, it is frequently used in combination with other agents, such as ketamine and xylazine, to produce a synergistic anesthetic effect.
Dosage Guidelines
The appropriate dosage of this compound can vary depending on the species, strain, age, and sex of the rodent. It is crucial to start with the lower end of the dose range and adjust as necessary. The following tables summarize recommended dosages for mice and rats.
Table 1: this compound Dosage for Mice
| Use | This compound Dosage (mg/kg) | Combination Agents (mg/kg) | Route of Administration | Notes |
| Sedation Alone | 2-5 | N/A | IP | May provide sedation but minimal analgesia. |
| With Ketamine | 5 | Ketamine (50-100) | IP | Recommended for minor survival procedures. |
| With Ketamine & Xylazine | 1-5 | Ketamine (50-100), Xylazine (4-10) | IP | Provides a good surgical plane of anesthesia. |
| With Ketamine & Xylazine | 2-3 | Ketamine (65-100), Xylazine (5-10) | IP | Surgical anesthesia. |
| With Fentanyl | 2-5 | Fentanyl (0.05-0.4) | IP | --- |
Table 2: this compound Dosage for Rats
| Use | This compound Dosage (mg/kg) | Combination Agents (mg/kg) | Route of Administration | Notes |
| Sedation Alone | 1.5-5 | N/A | IP | May provide sedation but minimal analgesia. |
| With Ketamine | 1-2.5 | Ketamine (75-80) | IP | Best for prolonged restraint and minor surgical procedures. |
| With Ketamine & Xylazine | 0.5-3 | Ketamine, Xylazine | IP | Extends anesthesia time. |
| With Ketamine & Xylazine | 0.75-4 | Ketamine (40-80), Xylazine (5-10) | IP | Provides a good surgical plane of anesthesia for most procedures at the upper end of the dose range. |
| Anesthetic Cocktail | 1 | Ketamine (50), Xylazine (5) | IP, IM, SC | Recommended anesthetic dose. |
Experimental Protocols
Preparation of Anesthetic Cocktails
Ketamine/Xylazine/Acepromazine Cocktail for Mice:
-
Example Preparation:
-
Combine 1.0 ml of Ketamine (100 mg/ml), 1.0 ml of Xylazine (20 mg/ml), and 0.3 ml of this compound (10 mg/ml).
-
Add 7.7 ml of sterile water or saline for injection to the mixture.
-
The final concentration will be approximately 10 mg/ml Ketamine, 2 mg/ml Xylazine, and 0.3 mg/ml this compound.
-
Store the prepared cocktail according to laboratory guidelines.
-
Ketamine/Xylazine/Acepromazine Cocktail for Rats:
-
Example Preparation:
-
Combine 5.0 ml of Ketamine (100 mg/ml), 2.5 ml of Xylazine (20 mg/ml), and 1.0 ml of this compound (10 mg/ml).
-
Add 1.5 ml of sterile isotonic saline or sterile water for injection.
-
The final concentration of the mixture is: ketamine 50 mg/mL, xylazine 5 mg/mL, and this compound 1 mg/mL.
-
The mixed cocktail should be protected from light and stored at room temperature.
-
Administration and Monitoring
-
Animal Preparation:
-
Ensure animals have had an acclimation period of at least 3 days prior to the procedure.
-
Record the animal's weight to accurately calculate the dosage.
-
Pre-anesthetic fasting is generally not necessary for rodents.
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Administration:
-
Administer the calculated dose via the chosen route, typically intraperitoneal (IP) injection.
-
-
Monitoring Anesthetic Depth:
-
Continuously monitor the animal's respiratory rate. For mice, a normal anesthetized rate is 55-100 breaths/min. A drop of 50% can be normal.
-
Check the pedal withdrawal reflex (toe pinch) to assess the depth of anesthesia. The absence of a response indicates a surgical plane of anesthesia.
-
Monitor mucous membrane color (should be pink) and capillary refill time (should be less than 2 seconds).
-
Maintain the animal's body temperature using a heating pad or other external heat source, as rodents are prone to hypothermia under anesthesia. Normal temperature under anesthesia is between 36.0°C and 38.0°C.
-
-
Post-procedural Care and Recovery:
-
Continue to monitor the animal until it is fully recovered.
-
Provide supplemental heat during the recovery period.
-
Ensure the animal has easy access to food and water once it has recovered sufficiently.
-
Recovery from this compound sedation can be prolonged.
-
Visualizations
Caption: this compound's mechanism of action.
References
Application Notes and Protocols: Acepromazine in Combination with Opioids for Neuroleptanalgesia in Dogs
Introduction
Neuroleptanalgesia is a state of profound sedation and analgesia induced by the synergistic combination of a neuroleptic (tranquilizer) and an opioid analgesic. In canine medicine, the combination of acepromazine, a phenothiazine neuroleptic, with various opioids is a common practice to achieve chemical restraint for diagnostic or minor surgical procedures, as well as for premedication prior to general anesthesia.
The rationale for this combination lies in the complementary pharmacological effects of the two drug classes. This compound provides reliable sedation and muscle relaxation, while the opioid contributes potent analgesia and enhances the sedative effects. This synergism often allows for lower doses of each drug to be used, potentially reducing the incidence and severity of dose-dependent side effects associated with either agent alone. These notes provide an overview of the mechanisms, quantitative effects, and experimental protocols for the use of this compound-opioid combinations in dogs for research and drug development purposes.
Mechanism of Action & Signaling Pathways
The efficacy of neuroleptanalgesia stems from the distinct yet complementary actions of this compound and opioids on the central nervous system (CNS).
-
This compound: As a phenothiazine derivative, this compound's primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[1][2] This blockade in the basal ganglia and limbic system leads to a decrease in motor activity and a state of tranquilization.[1] this compound also has antagonist effects at α1-adrenergic, histaminergic (H1), and muscarinic receptors, which contribute to some of its side effects, notably vasodilation and subsequent hypotension.[3]
-
Opioids: Opioids exert their effects by binding to and activating opioid receptors (mu, kappa, and delta), which are G-protein coupled receptors (GPCRs).[4] For analgesia and sedation, the mu (μ) and kappa (κ) receptors are most relevant. Activation of the μ-opioid receptor, the primary target for opioids like morphine, hydromorphone, and fentanyl, leads to a cascade of intracellular events via the G-protein pathway. This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP), the closing of voltage-gated Ca²⁺ channels, and the opening of inwardly rectifying K⁺ channels. The cumulative effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of nociceptive signals.
Application Notes: Quantitative Data
The combination of this compound with different opioids results in varying degrees of sedation and analgesia, as well as distinct physiological effects. The following tables summarize quantitative data from published studies.
Table 1: Sedative Effects of this compound-Opioid Combinations
| Combination (Drug & Dose IM) | Sedation Scoring System | Key Sedation Results | Reference |
| This compound (0.05 mg/kg) + Hydromorphone (0.1 mg/kg) | Subjective Scoring System (SSS) & Numeric Rating Scale (NRS) | Caused significantly greater sedation than saline at 15, 30, 45, and 60 minutes. Also greater than hydromorphone alone at 30 minutes. | |
| This compound (0.05 mg/kg) + Morphine (0.5 mg/kg) | Numeric Descriptive Scale (NDS: 0-3) & Simple Numerical Scale (SNS: 0-10) | Combination (AMM, with midazolam) resulted in intense sedation (NDS=3) in 6/10 dogs, a higher frequency than this compound-morphine alone (AM, 1/10 dogs). | |
| This compound (0.05 mg/kg) + Methadone (0.25-0.75 mg/kg) | NDS (0-3) & SNS (0-10) | All methadone combinations resulted in intense sedation (NDS=3) in most dogs, significantly higher than this compound alone. Higher doses prolonged sedation duration. | |
| This compound (0.22 mg/kg IV) + Oxymorphone (0.22 mg/kg IV) | Behavioral Assessment | Produced marked sedation and lateral recumbency. Tranquilization was significantly better than with butorphanol at 90 and 105 minutes. | |
| This compound (0.22 mg/kg IM) + Butorphanol (0.22 mg/kg IM) | Behavioral Assessment | Achieved marked sedation and lateral recumbency, though analgesia was significantly less than with oxymorphone. |
Table 2: Cardiopulmonary Effects of this compound-Opioid Combinations
| Combination (Drug & Dose) | Route | Cardiovascular Effects | Respiratory Effects | Reference |
| This compound (0.05 mg/kg) + Morphine (0.5 mg/kg) | IM | Decreased blood pressure. Heart rate decreased after treatment and intubation. | Not specified as significantly altered. | |
| This compound (0.05 mg/kg) + Oxymorphone (0.1 mg/kg) | IV | Mean Arterial Pressure (MAP) was significantly lower with this compound combinations. Heart rate decreased. | Associated with significant decreases in pH and increases in PaCO2. | |
| This compound (0.22 mg/kg) + Butorphanol (0.22 mg/kg) | IV / IM | Heart rate and systolic arterial pressure decreased significantly over time. | Respiratory rate decreased significantly over time. No significant difference between IV and IM routes. | |
| This compound (0.22 mg/kg) + Oxymorphone (0.22 mg/kg) | IV | Heart rate and systolic arterial pressure decreased significantly over time. | Respiratory rate decreased significantly over time. | |
| This compound (0.05 mg/kg) + Methadone (0.25-0.75 mg/kg) | IM | Decreased blood pressure. | Mild respiratory acidosis was observed. | |
| This compound (0.005 mg/kg) + Hydromorphone (0.1 mg/kg) | IM | Cardiac index was significantly higher for this combination compared to hydromorphone-dexmedetomidine combinations. | Not specified as significantly altered. |
Experimental Protocols
Reproducible and standardized protocols are critical for evaluating the effects of neuroleptanalgesic agents. Below are a general experimental workflow and specific protocols for key assessments.
Protocol 1: General Protocol for Evaluating Neuroleptanalgesic Combinations
This protocol is a synthesized methodology based on common practices in the cited literature.
-
Animal Selection and Preparation:
-
Use healthy, adult dogs (e.g., Beagles, mixed-breeds) determined to be ASA physical status I or II.
-
Ensure animals are properly acclimated to the research environment to minimize stress-related variables.
-
Fast animals for an appropriate period (e.g., 12 hours) before the study, with water available ad libitum.
-
On the study day, place an intravenous catheter in a cephalic vein for potential supportive care.
-
-
Baseline Data Collection (T=0):
-
Allow the dog to rest quietly in a cage or on a table for 15-20 minutes.
-
Record baseline physiological parameters: heart rate (HR), respiratory rate (fR), non-invasive blood pressure (systolic, diastolic, mean), and rectal temperature.
-
Assess and record a baseline sedation score using a validated scale (see Protocol 2).
-
-
Drug Administration:
-
Administer the designated this compound-opioid combination via the specified route (e.g., deep intramuscular injection in the epaxial or quadriceps muscles).
-
In studies comparing simultaneous vs. sequential administration, the timing of injections should be precisely controlled.
-
-
Post-Administration Monitoring:
-
Record all physiological parameters and sedation scores at predefined intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes post-administration).
-
Continuously monitor the animal for any adverse effects, such as vomiting, excessive panting, dysphoria, or severe hypotension/bradycardia.
-
-
Data Analysis:
-
Analyze data for statistical significance. A repeated-measures analysis of variance (ANOVA) is often used to compare changes over time within and between treatment groups.
-
A p-value of <0.05 is typically considered significant.
-
Protocol 2: Sedation Scoring
Objective assessment of sedation is crucial. A numeric descriptive scale (NDS) or a composite scale is commonly used.
-
Objective: To quantify the level of sedation based on posture, responsiveness, and muscle tone.
-
Scoring System (Example based on NDS):
-
0 = No sedation: Alert, responsive, stands and walks normally.
-
1 = Mild sedation: Appears calm, may be lying down but lifts head, stands with minimal stimulation.
-
2 = Moderate sedation: Appears sleepy, in lateral recumbency but responsive to auditory or tactile stimulation, reluctant to stand.
-
3 = Intense sedation: Unresponsive to mild stimulation, in lateral recumbency with significant muscle relaxation, no attempt to stand.
-
-
Procedure:
-
Observe the dog undisturbed for 30 seconds to assess posture and alertness.
-
Make a mild auditory stimulus (e.g., a clap) and observe the response.
-
Approach the dog and assess its response to being encouraged to stand.
-
Gently assess jaw tone.
-
Assign a score based on the cumulative observations at each time point (e.g., T=0, T=15, T=30 min).
-
Protocol 3: Cardiopulmonary Monitoring
Monitoring cardiovascular and respiratory function is essential for safety and for quantifying the physiological effects of the drug combination.
-
Objective: To monitor heart rate, rhythm, blood pressure, respiratory rate, and oxygenation.
-
Equipment:
-
Stethoscope or Electrocardiogram (ECG) for heart rate and rhythm.
-
Doppler or oscillometric non-invasive blood pressure (NIBP) monitor.
-
Pulse oximeter for oxygen saturation (SpO2).
-
Thermometer.
-
-
Procedure:
-
Heart Rate (HR): Auscultate the heart or use an ECG. Record beats per minute. Note any arrhythmias. Normal for an anesthetized dog is ~60-120 bpm.
-
Blood Pressure (BP): Place an appropriately sized cuff (40% of limb circumference) on the thoracic or pelvic limb. Record systolic, diastolic, and mean arterial pressure (MAP). A systolic pressure below 80-90 mmHg may indicate hypotension requiring intervention.
-
Respiratory Rate (fR): Observe thoracic excursions for one minute. Normal for a sedated dog is typically 8-20 breaths per minute.
-
Oxygenation: Place a pulse oximeter probe on a non-pigmented, thin area like the tongue, lip, or prepuce. SpO2 should remain >95%.
-
Temperature: Monitor rectal temperature to detect hypothermia, a common side effect of sedation.
-
All parameters should be recorded at each predefined time point alongside sedation scores.
-
Conclusion
The combination of this compound and opioids provides effective and adjustable neuroleptanalgesia suitable for a wide range of applications in dogs. Researchers and drug development professionals should note that the degree of sedation and the magnitude of cardiopulmonary effects are dependent on the specific opioid chosen, the dose of each agent, and the route of administration. While combinations with full mu-agonists like hydromorphone, oxymorphone, and methadone tend to produce more profound sedation and analgesia, they may also be associated with more significant cardiovascular and respiratory depression compared to partial agonists like butorphanol. Therefore, careful selection of the opioid and diligent monitoring using standardized protocols are paramount to ensure animal welfare and the acquisition of high-quality, reproducible data.
References
Application Notes and Protocols for Acepromazine Administration in Equine Laminitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of acepromazine in the context of equine laminitis research. This compound maleate, a phenothiazine derivative, is utilized for its sedative and vasodilatory properties.[1] Its primary mechanism of action involves the blockade of dopamine receptors in the central nervous system and alpha-1 adrenergic receptors in peripheral blood vessels, leading to sedation and vasodilation, respectively.[1][2] In the context of laminitis, this compound is investigated for its potential to improve digital blood flow.[3][4]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound administration in horses.
Table 1: Effects of Intravenous this compound on Equine Digital Hemodynamics
| Dosage (mg/kg) | Number of Horses | Parameter Measured | Baseline Value (Mean ± SD/SE) | Post-Administration Value (Mean ± SD/SE) | Time Point of Measurement | Study |
| 0.01 | 6 | Palmar Digital Arterial Blood Flow (ml/min) | Not specified | Significant prolonged increase | Not specified | Hunt et al. (1994) |
| 0.02 | 6 | Palmar Digital Arterial Blood Flow (ml/min) | Not specified | Significant prolonged increase | Not specified | Hunt et al. (1994) |
| 0.04 | 6 | Palmar Digital Arterial Blood Flow (ml/min) | Not specified | Significant prolonged increase | Not specified | Hunt et al. (1994) |
| 0.04 | 8 | Laminar Microvascular Blood Flow (% change from baseline) | 0 | Significant increase | 3, 5, 8, and 10 hours | Elliott et al. (2006) |
| 0.05 | 20 | Plasma this compound Concentration (ng/mL) | 0 | Peak at 5 minutes | 5 minutes | RMTC (2020) |
| 0.05 | 20 | Plasma HEPS* Concentration (ng/mL) | 0 | Peak at 20 minutes | 20 minutes | RMTC (2020) |
| 0.06 | Not Specified | Digital Arterial and Laminar Blood Flow | Not specified | Increase | Not specified | Mair & Lane (2001) |
| 0.1 | 5 | Systolic Arterial Pressure (% change) | 0 | Significant decrease | 45 minutes | D'Amico et al. (2016) |
| 0.1 | 5 | Median Artery Diameter (% change) | 0 | Significant increase | 45 minutes | D'Amico et al. (2016) |
| 0.1 | 5 | Median Artery Volumetric Flow (% change) | 0 | Significant increase | 45 minutes | D'Amico et al. (2016) |
*HEPS: 2-(1-hydroxyethyl) promazine sulfoxide, a major metabolite of this compound.
Table 2: Effects of Intramuscular this compound on Equine Hemodynamics
| Dosage (mg/kg) | Number of Horses | Parameter Measured | Baseline Value (Mean ± SD/SE) | Post-Administration Value (Mean ± SD/SE) | Time Point of Measurement | Study |
| 0.04 | 6 | Palmar Digital Arterial Blood Flow (ml/min) | Not specified | Significant increase from baseline, but not significantly different from saline control | Over 6 hours | Leise et al. (2007) |
| 0.04 | 6 | Transverse Facial Arterial Pressure (mmHg) | Not specified | Significantly lower than saline control | Over 6 hours | Leise et al. (2007) |
| 0.04 | 6 | Packed Cell Volume (%) | Not specified | Significant decrease from baseline | Over 6 hours | Leise et al. (2007) |
Table 3: Pharmacokinetics of Oral this compound in Horses
| Dosage (mg/kg) | Number of Horses | Parameter | Value (Mean) | Study |
| 0.5 | 6 | Bioavailability | 55.1% | Ball et al. (1993) |
| 0.5 | 6 | Time to Maximum Concentration (tmax) | 0.4 hours | Ball et al. (1993) |
| 0.5 | 6 | Maximum Concentration (Cmax) | 59 ng/mL | Ball et al. (1993) |
| 0.5 | 6 | Elimination Half-life | 6.04 hours | Ball et al. (1993) |
Experimental Protocols
Intravenous (IV) Administration Protocol
This protocol is based on methodologies described in studies evaluating the direct effects of IV this compound on digital hemodynamics.
1.1. Materials:
-
This compound maleate injectable solution (10 mg/mL)
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes and needles
-
Catheter for intravenous access (e.g., 14-gauge)
-
Clippers and surgical scrub for catheter placement
-
Heparinized saline for catheter flushing
-
Monitoring equipment (e.g., Doppler ultrasound for blood flow, arterial line for blood pressure)
1.2. Procedure:
-
Animal Preparation: Acclimatize the horse to the experimental setting to minimize stress-related physiological changes. Withhold feed for a minimum of 2 hours prior to the experiment.
-
Catheter Placement: Aseptically place an intravenous catheter in a jugular vein for drug administration and blood sampling.
-
Baseline Measurements: Record baseline physiological parameters for a minimum of 30 minutes prior to administration. This should include heart rate, respiratory rate, rectal temperature, systemic blood pressure, and digital blood flow.
-
Drug Preparation: Dilute the calculated dose of this compound in sterile saline to a final volume of 10-20 mL to facilitate slow administration. A common research dosage is 0.04 mg/kg.
-
Administration: Administer the diluted this compound solution as a slow intravenous injection over a period of 1-2 minutes.
-
Post-Administration Monitoring: Continuously monitor physiological parameters. Record measurements at predetermined intervals (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 12 hours) to capture the onset, peak, and duration of the drug's effects.
-
Data Collection: Record all data meticulously. Note any behavioral changes, such as the level of sedation.
Intramuscular (IM) Administration Protocol
This protocol is adapted from studies investigating the systemic and digital effects of IM this compound.
2.1. Materials:
-
This compound maleate injectable solution (10 mg/mL)
-
Sterile syringes and needles (e.g., 20-gauge, 1.5-inch)
-
Alcohol swabs
-
Monitoring equipment as described for the IV protocol
2.2. Procedure:
-
Animal Preparation: As described in the IV protocol.
-
Baseline Measurements: Record baseline data as for the IV protocol.
-
Dose Calculation: Calculate the required dose of this compound. A dosage of 0.04 mg/kg has been used in research settings.
-
Administration: Administer the this compound via deep intramuscular injection in a large muscle mass, such as the lateral cervical or semitendinosus muscles. Aseptically prepare the injection site with an alcohol swab.
-
Post-Administration Monitoring: Monitor and record physiological parameters at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for at least 6 hours).
-
Data Collection: Record all measurements and any observed sedative effects.
Oral (PO) Administration Protocol
This protocol is based on pharmacokinetic studies of orally administered this compound.
3.1. Materials:
-
This compound maleate tablets or oral gel formulation.
-
Dosing syringe (for gel)
-
Water for administration
-
Nasogastric tube (optional, for precise administration)
-
Monitoring equipment as previously described
3.2. Procedure:
-
Animal Preparation: Fast the horse for at least 2 hours prior to administration to ensure consistent absorption.
-
Dose Calculation: Calculate the appropriate dose. A research dosage of 0.5 mg/kg has been documented.
-
Administration:
-
Tablets: Crush the tablets and mix with a small amount of palatable feed or dissolve in water and administer using a dosing syringe.
-
Gel: Administer the gel directly into the horse's mouth.
-
For precise dosing in a research setting, consider administering the crushed tablets or gel mixed with water via a nasogastric tube.
-
-
Post-Administration Monitoring: Monitor and record physiological parameters at appropriate intervals to capture the absorption and onset of action (e.g., 30, 60, 90 minutes, and then hourly).
-
Data Collection: Record all physiological data and behavioral observations.
Mandatory Visualizations
References
- 1. This compound Maleate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of acetylpromazine, xylazine, and vertical load on digital arterial blood flow in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Establishing a Reliable Sedation Model in Pigs Using Acepromazine
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework for establishing a consistent and reproducible sedation model in pigs using acepromazine. These guidelines cover experimental protocols, data presentation, and the underlying mechanism of action.
Introduction
This compound, a phenothiazine derivative, is a widely used tranquilizer in veterinary medicine.[1][2][3] It exerts its effects primarily through the antagonism of dopamine D2 receptors in the central nervous system, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[1][4] Establishing a reliable sedation model is crucial for various research applications, including preclinical drug development, physiological studies, and the evaluation of anesthetic protocols. This document outlines the necessary protocols and data interpretation to achieve a consistent sedation model in swine.
Mechanism of Action: Dopaminergic Antagonism
This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the brain. This interference with dopaminergic transmission results in a calming effect and reduced motor activity. Additionally, this compound interacts with other receptors, including α1-adrenergic, H1-histaminergic, and muscarinic cholinergic receptors, which contribute to its broader pharmacological profile, including potential side effects like hypotension.
Caption: Signaling pathway of this compound.
Experimental Protocols
Materials and Equipment
-
Animals: Healthy, acclimatized domestic pigs (e.g., Sus scrofa domesticus) of a specific age and weight range.
-
This compound Maleate: Veterinary injectable formulation (e.g., 10 mg/mL).
-
Physiological Monitoring Equipment: ECG, pulse oximeter, non-invasive blood pressure monitor, rectal thermometer.
-
Data Recording: Laboratory notebook or electronic data capture system.
-
Animal Restraint: Sling or other appropriate restraint device for safe handling.
Experimental Workflow
The following diagram outlines the key steps for establishing and evaluating the sedation model.
Caption: Experimental workflow for sedation model establishment.
Detailed Procedure
-
Animal Preparation:
-
Ensure pigs are fasted for an appropriate period (e.g., 8-12 hours) before the experiment to minimize the risk of vomiting. Water should be available until approximately one hour before the procedure.
-
Record the animal's weight for accurate dose calculation.
-
Gently restrain the animal and record baseline physiological parameters (heart rate, respiratory rate, blood pressure, and rectal temperature).
-
-
This compound Administration:
-
Administer this compound via the desired route (intramuscular, intravenous, or subcutaneous). For establishing a model, the intramuscular route is often preferred for its balance of onset and duration.
-
Dosages should be selected based on the desired level of sedation. Refer to Table 1 for recommended dose ranges.
-
-
Sedation and Physiological Monitoring:
-
Begin monitoring immediately after administration.
-
Record physiological parameters at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Assess the level of sedation at the same time points using a standardized sedation scoring system (see Table 2).
-
-
Recovery:
-
Continue monitoring the animal until it has fully recovered from sedation (e.g., able to stand and walk steadily).
-
Provide a quiet and comfortable environment for recovery.
-
Data Presentation and Interpretation
Dosage Guidelines
The following table summarizes recommended dosages of this compound for sedation in pigs, compiled from various sources. It is crucial to individualize the dosage based on the animal's health status, temperament, and the desired depth of sedation.
| Table 1: this compound Dosage for Sedation in Pigs | |||
| Route of Administration | Dosage (mg/kg) | Notes | References |
| Intramuscular (IM) | 0.1 - 0.4 | Often used in combination with other drugs for improved sedation. | |
| Intramuscular (IM) | 0.11 - 1.1 | Can be used alone for tranquilization. | |
| Intravenous (IV) | 0.11 - 0.4 | Administer slowly; allow at least 15 minutes for full effect. | |
| Subcutaneous (SC) | 0.11 - 0.4 | ||
| Intramuscular (IM) | 1.1 | In combination with ketamine (33 mg/kg). |
Sedation Scoring
A standardized sedation scoring system is essential for quantifying the effects of this compound. The following is a sample scoring system that can be adapted for specific research needs.
| Table 2: Sample Sedation Scoring System for Pigs | ||
| Score | Behavioral Observations | Response to Stimuli |
| 0 | Alert, active, and responsive | Normal response |
| 1 | Calm, standing or sitting, reduced spontaneous activity | Mildly delayed or reduced response |
| 2 | Drowsy, reluctant to move, may be in lateral recumbency but easily aroused | Moderately delayed and reduced response |
| 3 | Deeply sedated, in lateral recumbency, difficult to arouse | Minimal response to strong stimuli |
Physiological Parameters
Quantitative data on physiological changes are critical for a comprehensive sedation model. These should be recorded and analyzed to understand the cardiovascular and respiratory effects of this compound.
| Table 3: Expected Physiological Effects of this compound in Pigs | ||
| Parameter | Expected Change | Notes |
| Heart Rate | No significant change to slight decrease | Can vary between individuals. |
| Respiratory Rate | Slight decrease | Generally not clinically significant at therapeutic doses. |
| Blood Pressure | Decrease (Hypotension) | Due to peripheral vasodilation; a key side effect to monitor. |
| Body Temperature | Decrease (Hypothermia) | A common side effect of phenothiazines. |
Potential Adverse Effects and Considerations
-
Hypotension: This is a significant side effect of this compound due to its α1-adrenergic blocking properties. It is crucial to monitor blood pressure, especially with intravenous administration.
-
Hypothermia: this compound can impair thermoregulation, leading to a drop in body temperature.
-
Variable Sedative Effects: The level of sedation can vary between individual animals.
-
Lack of Analgesia: this compound provides no pain relief. For painful procedures, it must be combined with an appropriate analgesic.
Conclusion
By following these detailed protocols and utilizing the provided data presentation frameworks, researchers can establish a reliable and reproducible sedation model in pigs using this compound. Careful monitoring of physiological parameters and consistent sedation scoring are paramount to ensuring animal welfare and the validity of experimental results. This model can serve as a valuable tool in a wide range of scientific and preclinical research settings.
References
Application Notes and Protocols for Monitoring Physiological Parameters Following Acepromazine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acepromazine is a phenothiazine derivative commonly used in veterinary medicine as a sedative and tranquilizer.[1][2] Its mechanism of action involves the antagonism of dopamine D2 receptors and alpha-1 adrenergic receptors, leading to a range of physiological effects.[3][4] Comprehensive monitoring of these effects is crucial in both research and clinical settings to ensure subject safety and to accurately assess the drug's impact. These application notes provide detailed protocols for monitoring the cardiovascular, respiratory, thermoregulatory, and neurological parameters in subjects after the administration of this compound.
Key Physiological Parameters to Monitor
Following this compound administration, it is imperative to monitor a range of physiological parameters. The primary systems affected are the cardiovascular, respiratory, central nervous, and thermoregulatory systems.[1]
Table 1: Key Physiological Parameters and Monitoring Techniques
| Physiological System | Parameter | Monitoring Technique(s) |
| Cardiovascular | Heart Rate and Rhythm | Electrocardiography (ECG) |
| Blood Pressure | Indirect (Doppler, Oscillometric) or Direct Arterial Catheterization | |
| Cardiac Function | Echocardiography | |
| Respiratory | Respiratory Rate | Visual Observation, Thoracic Excursion Counts |
| Blood Gases (PaO2, PaCO2) | Arterial Blood Gas Analysis | |
| Oxygen Saturation (SpO2) | Pulse Oximetry | |
| Thermoregulatory | Body Temperature | Rectal or Esophageal Thermometer |
| Neurological | Level of Sedation | Sedation Scoring Systems |
| Neurological Reflexes | Patellar, Withdrawal, Palpebral, and Gag Reflexes | |
| Central Nervous System Activity | Electroencephalography (EEG) - for research applications |
Cardiovascular Monitoring
This compound's alpha-1 adrenergic receptor antagonism can lead to vasodilation and subsequent hypotension. It can also affect heart rate and cardiac function.
Experimental Protocol 1: Blood Pressure Measurement (Indirect - Doppler)
Objective: To non-invasively monitor systolic arterial blood pressure.
Materials:
-
Doppler ultrasound unit with a vascular probe
-
Sphygmomanometer
-
Appropriately sized blood pressure cuffs (cuff width should be approximately 40% of the limb circumference)
-
Clippers
-
Ultrasonic coupling gel
-
Headphones
Procedure:
-
Allow the subject to acclimate to the environment for 10-15 minutes to minimize stress-induced hypertension.
-
Place the subject in a comfortable position, typically lateral or sternal recumbency.
-
Clip the hair over the artery to be used (e.g., palmar or plantar arterial arches).
-
Apply a small amount of coupling gel to the Doppler probe.
-
Place the probe over the artery and adjust its position until a clear, pulsatile arterial blood flow sound is heard.
-
Place the blood pressure cuff proximal to the probe.
-
Inflate the cuff until the arterial sound disappears.
-
Slowly deflate the cuff while observing the sphygmomanometer.
-
The pressure at which the arterial sound first returns is the systolic blood pressure.
-
Repeat the measurement 3-5 times and average the consistent readings, discarding the first measurement.
-
Record baseline measurements before this compound administration and at regular intervals post-administration (e.g., 15, 30, 60, and 120 minutes).
Experimental Protocol 2: Electrocardiography (ECG)
Objective: To monitor heart rate and rhythm for any abnormalities.
Materials:
-
ECG machine
-
ECG electrodes (limb leads)
-
Alcohol or electrode gel
Procedure:
-
Place the subject in right lateral recumbency.
-
Apply alcohol or electrode gel to the points of electrode attachment to ensure good electrical contact.
-
Attach the electrodes to the appropriate limbs (e.g., right arm, left arm, left leg).
-
Record a baseline ECG trace before administering this compound.
-
Continuously monitor the ECG or record traces at predefined intervals post-administration (e.g., 10, 20, 30, and 60 minutes).
-
Analyze the ECG for:
-
Heart Rate (HR)
-
Rhythm (e.g., sinus rhythm, sinus arrhythmia, atrioventricular blocks)
-
Waveforms and intervals (P wave, PR interval, QRS complex, QT interval).
-
Experimental Protocol 3: Echocardiography
Objective: To assess cardiac structure and function.
Materials:
-
Echocardiography machine with appropriate transducer
-
Clippers
-
Acoustic coupling gel
Procedure:
-
Gently restrain the subject in right and left lateral recumbency.
-
Clip the hair over the cardiac window on the chest.
-
Apply acoustic coupling gel to the transducer.
-
Obtain standard echocardiographic views (e.g., right parasternal long-axis and short-axis, left apical).
-
Perform M-mode, 2D, and Doppler examinations.
-
Measure key parameters at baseline and post-acepromazine administration (e.g., 15, 50, and 80 minutes):
-
Left ventricular internal dimensions in systole and diastole (LVIDs, LVIDd)
-
Fractional shortening (FS)
-
Ejection fraction (EF)
-
Stroke volume (SV) and Cardiac output (CO).
-
Table 2: Expected Cardiovascular Changes After this compound Administration
| Parameter | Expected Change | Reference |
| Mean Arterial Pressure (MAP) | Decrease | |
| Heart Rate (HR) | Variable, may decrease | |
| Cardiac Output (CO) | Decrease | |
| Systemic Vascular Resistance (SVR) | Decrease |
Respiratory Monitoring
This compound can cause a decrease in respiratory rate, though it generally does not cause significant changes in blood gases as tidal volume may increase to compensate.
Experimental Protocol 4: Respiratory Rate and Blood Gas Analysis
Objective: To monitor respiratory rate and assess gas exchange.
Materials:
-
Stethoscope or visual observation
-
Arterial catheter or supplies for arterial blood sampling (heparinized syringes, needles)
-
Blood gas analyzer
Procedure:
-
Respiratory Rate:
-
Visually observe and count thoracic movements for one full minute.
-
Alternatively, auscultate the lungs with a stethoscope.
-
Record the respiratory rate (breaths per minute) at baseline and at regular intervals post-sedation.
-
-
Arterial Blood Gas Analysis:
-
If an arterial catheter is in place, aseptically collect a blood sample into a heparinized syringe.
-
Alternatively, perform an arterial puncture (e.g., dorsal pedal artery) to collect the sample.
-
Immediately analyze the sample for partial pressure of oxygen (PaO2), partial pressure of carbon dioxide (PaCO2), and pH.
-
Measurements should be taken at baseline and at key time points after this compound administration.
-
Thermoregulatory Monitoring
This compound can impair thermoregulation, often leading to hypothermia due to vasodilation and depression of the central nervous system.
Experimental Protocol 5: Body Temperature Measurement
Objective: To monitor core body temperature.
Materials:
-
Calibrated rectal or esophageal thermometer
Procedure:
-
Record the subject's baseline body temperature.
-
Following this compound administration, measure the body temperature at regular intervals (e.g., every 15-30 minutes).
-
Continue monitoring until the subject has fully recovered and their temperature has returned to the normal range.
-
Provide external heat support (e.g., warming blankets) if significant hypothermia develops.
Neurological Monitoring
This compound's primary therapeutic effect is sedation, which requires careful monitoring. It can also have variable effects on neurological reflexes.
Experimental Protocol 6: Sedation Scoring
Objective: To semi-quantitatively assess the level of sedation.
Procedure:
-
Establish a clear sedation scoring system. An example is provided below:
-
0: No sedation, fully alert and responsive.
-
1: Mild sedation, calm and aware, but may be slightly drowsy.
-
2: Moderate sedation, drowsy, reluctant to move, but responsive to stimuli.
-
3: Deep sedation, very drowsy, minimally responsive to stimuli.
-
-
Score the subject at baseline and at regular intervals post-acepromazine administration (e.g., 15, 30, 60 minutes).
Experimental Protocol 7: Neurological Reflex Assessment
Objective: To evaluate the effect of this compound on spinal and cranial nerve reflexes.
Procedure:
-
At baseline and during sedation, assess the following reflexes:
-
Patellar Reflex: Tap the patellar ligament and observe the extension of the stifle. This compound has been shown to sometimes increase this reflex.
-
Withdrawal Reflex: Apply a noxious stimulus (e.g., a pinch) to a digit and observe for withdrawal of the limb.
-
Palpebral Reflex: Touch the medial canthus of the eye and observe for a blink.
-
Gag Reflex: Gently touch the back of the pharynx and observe for a gagging motion. Propofol, sometimes used with this compound, can suppress this reflex.
-
-
Record the response as absent, reduced, normal, or exaggerated.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound primarily acts as an antagonist at dopamine D2 receptors and alpha-1 adrenergic receptors. Its sedative effects are largely attributed to dopamine receptor blockade in the central nervous system, while its cardiovascular effects, such as hypotension, are mainly due to the blockade of alpha-1 adrenergic receptors in the peripheral vasculature.
Experimental Workflow for Physiological Monitoring
A typical experimental workflow for monitoring physiological parameters after this compound administration involves baseline measurements, drug administration, and subsequent periodic monitoring.
References
Application Notes and Protocols: Acepromazine in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing acepromazine, a phenothiazine with potent dopamine D2 receptor antagonist properties, in established animal models of psychosis. While historically used as an antipsychotic in humans, its current primary application is in veterinary medicine as a sedative.[1] However, its well-defined mechanism of action makes it a relevant tool for preclinical psychosis research, particularly for comparative studies with other typical antipsychotics.
Introduction to this compound's Antipsychotic Potential
This compound, a phenothiazine derivative, exerts its primary pharmacological effect through the blockade of postsynaptic dopamine D2 receptors in the central nervous system.[2][3] This mechanism is the cornerstone of the therapeutic action of typical antipsychotic drugs, which are effective in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors, this compound modulates dopamine signaling, a key pathway implicated in the pathophysiology of psychosis.[2] Its structural similarity to chlorpromazine, a benchmark typical antipsychotic, further supports its potential utility in relevant animal models.[4]
Key Signaling Pathway: Dopaminergic Neurotransmission
The efficacy of this compound and other typical antipsychotics in mitigating psychotic symptoms is primarily attributed to their interaction with the dopaminergic signaling pathway. The following diagram illustrates the modulation of this pathway by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in relevant animal models. Due to the limited direct research on this compound in psychosis models, data from the structurally similar phenothiazine, chlorpromazine, and the commonly used typical antipsychotic, haloperidol, are included for comparative purposes to guide dose selection.
Table 1: this compound Dosage in a Murine Research Model
| Compound | Animal Model | Dosing Route | Dose (mg/kg) | Observed Effect | Reference |
| This compound | Mouse (C57BL/6J) | i.p. | 5 | Sedation, suitable alternative to chlorprothixene for pupillary light reflex imaging |
Table 2: Comparative Dosages of Typical Antipsychotics in Rodent Models of Psychosis
| Compound | Animal Model | Behavioral Assay | Dosing Route | Effective Dose Range (mg/kg) | Reference |
| Chlorpromazine | Rat | Amphetamine-induced hyperlocomotion | i.p. | Did not produce graded reversal | |
| Haloperidol | Rat | Amphetamine-induced hyperlocomotion | i.p. | 0.03 - 0.3 | |
| Haloperidol | Rat | Catalepsy Test | i.p. | ED50: 0.23 - 0.42 | |
| Chlorpromazine | Mouse | Apomorphine-induced stereotypic behavior | i.p. | Not specified |
Experimental Protocols
The following protocols are adapted from established methodologies for assessing antipsychotic drug efficacy in rodent models of psychosis. These can be used to evaluate the antipsychotic-like effects of this compound.
Amphetamine-Induced Hyperlocomotion Model
This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, a hallmark of dopamine receptor activation.
Experimental Workflow:
Materials:
-
Rodents (rats or mice)
-
Locomotor activity chambers with automated beam detection
-
This compound maleate
-
d-Amphetamine sulfate
-
Vehicle (e.g., sterile saline)
-
Standard laboratory equipment for injections
Procedure:
-
Acclimatization: Habituate the animals to the locomotor activity chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
Drug Administration:
-
On the test day, administer the vehicle or a predetermined dose of this compound (a starting range of 1-10 mg/kg, i.p., is suggested for dose-finding studies) to the animals.
-
Allow for a pretreatment period of 30-60 minutes.
-
Administer d-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperlocomotion.
-
-
Behavioral Assessment: Immediately place the animals back into the locomotor activity chambers and record their activity for 60-90 minutes.
-
Data Analysis: The primary endpoint is the total distance traveled or the number of photobeam breaks. Compare the activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in locomotor activity indicates a potential antipsychotic-like effect.
Apomorphine-Induced Stereotypy/Climbing Model
This model evaluates the antagonism of dopamine agonist-induced stereotypic behaviors, such as climbing in mice, which is a reliable predictor of D2 receptor blockade.
Experimental Workflow:
Materials:
-
Mice
-
Individual cages lined with wire mesh
-
This compound maleate
-
Apomorphine hydrochloride
-
Vehicle (e.g., sterile saline with 0.1% ascorbic acid for apomorphine)
-
Standard laboratory equipment for injections
Procedure:
-
Acclimatization: Place individual mice in the wire mesh-lined cages and allow them to acclimatize for at least 15-20 minutes.
-
Drug Administration:
-
Administer the vehicle or a predetermined dose of this compound (a starting range of 1-10 mg/kg, i.p., is suggested).
-
After a 20-30 minute pretreatment period, administer apomorphine (e.g., 1-2.5 mg/kg, s.c.).
-
-
Behavioral Assessment: Immediately after apomorphine injection, begin observing the mice for climbing behavior for a period of 20-30 minutes. A common scoring system is to record the amount of time the mouse spends with all four paws on the wire mesh.
-
Data Analysis: Compare the time spent climbing or the climbing scores between the this compound-treated groups and the vehicle-treated, apomorphine-challenged group. A dose-dependent reduction in climbing behavior suggests D2 receptor antagonism.
Catalepsy Test
This test measures the induction of catalepsy, a state of motor immobility, which is a classic indicator of extrapyramidal side effects associated with potent D2 receptor antagonists.
Experimental Workflow:
Materials:
-
Rats
-
A horizontal bar raised approximately 9 cm from a flat surface
-
This compound maleate
-
Vehicle (e.g., sterile saline)
-
Stopwatch
-
Standard laboratory equipment for injections
Procedure:
-
Drug Administration: Administer the vehicle or a predetermined dose of this compound (a starting range of 1-10 mg/kg, i.p., is suggested).
-
Behavioral Assessment:
-
At various time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws and descend to the surface.
-
A cutoff time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cutoff period, the latency is recorded as the cutoff time.
-
-
Data Analysis: Compare the mean latency to descend for each this compound-treated group with the vehicle-treated group at each time point. A significant, dose-dependent increase in latency is indicative of catalepsy.
Conclusion
This compound, with its established D2 receptor antagonist properties, represents a valuable, albeit underutilized, tool for research in animal models of psychosis. The protocols outlined above, adapted from standard antipsychotic screening methods, provide a framework for investigating its potential antipsychotic-like effects and for comparative studies with other neuroleptic agents. Careful dose selection and consideration of its sedative properties are crucial for the accurate interpretation of behavioral data.
References
Troubleshooting & Optimization
Technical Support Center: Acepromazine and Paradoxical Excitement in Equine Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of acepromazine in horses. The information focuses on the adverse effect of paradoxical excitement.
Troubleshooting Guide: Managing Paradoxical Excitement During Experiments
Issue: A horse administered this compound for sedation is exhibiting signs of excitement, agitation, or aggression instead of the expected tranquilization.
Initial Assessment:
-
Confirm Clinical Signs: Objectively assess and document the behavioral changes. Paradoxical excitement can manifest as increased locomotor activity, agitation, vocalization, muscle tremors, and uncoordinated movements.[1] In some cases, aggression may occur.[2][3]
-
Review Dosing and Administration:
-
Verify the calculated dose and the administered volume. While paradoxical excitement is not strictly dose-dependent, inappropriate dosing can contribute to unpredictable responses.[4]
-
Confirm the route of administration (intravenous, intramuscular, or oral). The onset and intensity of effects can vary with the administration route.[1]
-
-
Evaluate Environmental Stimuli: this compound provides sedation but not analgesia and can be overridden by strong stimuli. A noisy or stimulating environment can contribute to an excitatory response.
Mitigation and Management Protocol:
-
Ensure Safety: The primary concern is the safety of both the horse and the personnel. If the horse's behavior is dangerous, postpone the experimental procedure.
-
Provide a Quiet Environment: Move the horse to a quiet, dimly lit area to minimize external stimuli.
-
Allow Time: The effects of this compound can last for several hours. In some cases, the paradoxical excitement may subside over time.
-
Pharmacological Intervention (Veterinary Consultation Required):
-
Do NOT re-administer this compound. This may worsen the reaction.
-
Consider the use of an alpha-2 adrenergic agonist, such as xylazine or detomidine, to provide more reliable sedation. These agents have a different mechanism of action and can counteract the excitatory effects.
-
In severe cases, other sedative or anesthetic agents may be necessary.
-
Table 1: Clinical Signs of Paradoxical Excitement Following this compound Administration in Horses
| Clinical Sign | Description |
| Increased Locomotor Activity | Restlessness, pacing, circling, or uncoordinated movements. |
| Agitation/Anxiety | Vocalization, tail swishing, wide-eyed expression. |
| Aggression | Biting, kicking, or striking out. |
| Muscle Tremors | Fine or coarse muscle fasciculations. |
| Ataxia | Incoordination and stumbling. |
Frequently Asked Questions (FAQs)
1. What is paradoxical excitement in the context of this compound administration in horses?
Paradoxical excitement is an adverse drug reaction where a horse displays signs of central nervous system excitation, such as agitation, restlessness, and aggression, instead of the intended sedation after being treated with this compound. This reaction is considered rare and unpredictable.
2. What is the incidence of paradoxical excitement with this compound in horses?
The exact incidence of paradoxical excitement in horses is not well-documented in scientific literature. It is generally considered a rare and infrequent adverse effect.
3. What are the proposed mechanisms behind paradoxical excitement?
The precise mechanisms are not fully understood, but it is hypothesized to involve the complex interplay of several neurotransmitter systems:
-
Dopamine Receptor Blockade: this compound is a potent antagonist of D2 dopamine receptors, which is the primary mechanism for its sedative effects. However, in some individuals, this blockade may disrupt the normal balance of neurotransmission, leading to disinhibition of certain neuronal pathways and subsequent excitement.
-
GABAergic System Modulation: While not its primary mechanism, this compound can influence the GABAergic system. Alterations in GABA receptor function can, in some instances, lead to a paradoxical excitatory response rather than the typical inhibition.
4. Are there any known risk factors for paradoxical excitement in horses?
Currently, there are no definitively identified risk factors. However, the following may play a role:
-
Individual Sensitivity: Horses, like other animals, can have individual variations in their response to drugs.
-
Pre-existing Excitement: Administering this compound to an already excited or agitated horse may be less effective and could potentially contribute to an unpredictable response.
-
Dosage: While not a clear dose-dependent effect, improper dosing might increase the risk of adverse reactions.
5. How can the risk of paradoxical excitement be minimized in an experimental setting?
-
Proper Dosing: Use the lowest effective dose of this compound.
-
Calm Environment: Administer the drug in a quiet setting before the horse becomes stimulated.
-
Careful Monitoring: Observe the horse closely after administration for any unusual behavioral changes.
Experimental Protocols
Protocol: Assessment of Behavioral Effects of this compound in Horses Using an Operant Conditioning Model
This protocol is adapted from a study that evaluated the behavioral effects of this compound and can be used to quantify the sedative effects of the drug. It does not directly induce paradoxical excitement but provides a framework for measuring behavioral responses.
Objective: To quantify the dose-dependent effects of this compound on a learned behavioral response in horses.
Materials:
-
Operant conditioning apparatus (e.g., a modified "Skinner box" for horses, where a specific action like a head bob results in a food reward).
-
This compound maleate for injection.
-
Saline solution (for control).
-
Heart rate monitor.
Methodology:
-
Training Phase (Pre-experiment):
-
Train the horses to perform a specific action (e.g., interrupt a light beam with their head) to receive a food reward.
-
Establish a stable baseline response rate on a variable-interval reinforcement schedule.
-
-
Experimental Phase:
-
Fit each horse with a heart rate monitor.
-
Administer either this compound maleate intramuscularly at the desired dose or an equivalent volume of saline as a control.
-
Allow a 30-minute period for the drug to take effect.
-
Place the horse in the operant conditioning apparatus and record the rate of the learned response over a set period.
-
Monitor and record heart rate throughout the testing period.
-
-
Data Analysis:
-
Compare the response rates and heart rates between the this compound-treated and control groups.
-
Analyze the dose-response relationship for the sedative effect of this compound.
-
Table 2: Dosage Information from an Equine Behavioral Study with this compound
| Group | Treatment | Dosage (IM) |
| Control | Saline Solution | N/A |
| Treated | This compound Maleate | Doses as low as 0.004 mg/kg have shown a decreased rate of response. |
Visualizations
Proposed Signaling Pathway for this compound's Sedative and Paradoxical Effects
Caption: Proposed signaling pathways for the sedative and paradoxical effects of this compound.
Experimental Workflow for Assessing Behavioral Effects of this compound
Caption: Workflow for evaluating the behavioral effects of this compound in horses.
References
optimizing acepromazine dosage to minimize extrapyramidal side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acepromazine. The focus is on optimizing dosage to achieve desired sedative effects while minimizing the risk of extrapyramidal side effects (EPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to both sedation and extrapyramidal side effects?
This compound is a phenothiazine neuroleptic that primarily acts as an antagonist at dopamine D2 receptors in the central nervous system. This blockade in the mesolimbic and mesocortical pathways is responsible for its sedative and tranquilizing effects. However, antagonism of D2 receptors in the nigrostriatal pathway disrupts the balance of dopamine and acetylcholine, leading to the emergence of extrapyramidal side effects such as dystonia, akathisia, and parkinsonism-like symptoms.[1]
Q2: Are there specific patient factors that increase the risk of extrapyramidal side effects with this compound?
Yes, certain factors can increase sensitivity to this compound and the risk of side effects. Dogs with the MDR1 (ABCB1-1Δ) gene mutation, commonly found in herding breeds, are more sensitive to the effects of this compound and may experience more profound sedation and a higher risk of adverse effects at standard doses.[2] It is also recommended to use this compound with caution in very young or old animals, as well as those with liver or heart disease.[2] Anecdotal reports suggest that Boxers may be more sensitive to the hypotensive and bradycardic effects of this compound.
Q3: Can increasing the dose of this compound lead to a greater sedative effect?
Not necessarily. Research and clinical experience suggest that beyond a certain point, increasing the dose of this compound does not significantly deepen the level of sedation but does increase the duration and severity of side effects, including hypotension and potentially extrapyramidal symptoms.[3] For more profound sedation, it is generally recommended to combine a lower dose of this compound with another sedative or analgesic agent.
Q4: What are the observable signs of extrapyramidal side effects in animals?
Extrapyramidal side effects in animals can manifest in various ways, including:
-
Dystonia: Involuntary muscle contractions leading to abnormal postures, such as torticollis (twisted neck), oculogyric crisis (eyes rolling back), or facial grimacing.
-
Akathisia: A state of motor restlessness, where the animal may appear agitated, unable to stay still, pacing, or constantly shifting weight.
-
Parkinsonism-like signs: Tremors, muscle rigidity, bradykinesia (slowness of movement), and a shuffling gait.
-
Dyskinesia: Involuntary, erratic, and writhing movements of the face, limbs, or trunk.
Q5: How can extrapyramidal side effects be treated once they occur?
Management of this compound-induced EPS is largely extrapolated from human medicine and focuses on restoring the dopaminergic-cholinergic balance. The first step is to reduce or discontinue the this compound. For acute dystonic reactions, anticholinergic medications such as benztropine or diphenhydramine are often used. Benzodiazepines, like diazepam or midazolam, may also be administered to help control muscle spasms and restlessness. In cases of akathisia, beta-blockers such as propranolol have been used in humans. Supportive care is also crucial.
Troubleshooting Guides
Issue: Subject is exhibiting involuntary muscle spasms and abnormal posture after this compound administration.
-
Potential Cause: Acute dystonic reaction, a type of extrapyramidal side effect.
-
Troubleshooting Steps:
-
Cease further administration of this compound.
-
Administer an anticholinergic agent. Consult relevant pharmacological resources for appropriate dosing of drugs like benztropine or diphenhydramine for the species being studied.
-
Consider a benzodiazepine. If muscle spasms are severe, administration of diazepam or midazolam may be beneficial.
-
Provide supportive care. Ensure the subject is in a safe, comfortable environment to prevent injury.
-
Review dosage. For future experiments with this subject or line, consider a significant dose reduction or the use of an alternative sedative.
-
Issue: The desired level of sedation was not achieved with the initial dose of this compound.
-
Potential Cause: Individual variation in drug metabolism, insufficient dosage, or the subject was already in a heightened state of anxiety or excitement upon administration.
-
Troubleshooting Steps:
-
Avoid simply increasing the this compound dose. This can increase the risk of side effects without a proportional increase in sedation.
-
Consider co-administration with another agent. Combining a low dose of this compound with an opioid (e.g., butorphanol, morphine) or a benzodiazepine (e.g., midazolam) can enhance sedation synergistically.[4] This approach often allows for a reduction in the required dose of this compound, thereby lowering the risk of side effects.
-
Ensure proper timing of administration. this compound is most effective when given before the subject becomes stressed or agitated.
-
Evaluate the route of administration. Intravenous or intramuscular administration will have a faster onset and potentially more predictable effect than subcutaneous or oral routes.
-
Data Presentation
Table 1: Recommended Sedative Dosages of this compound in Dogs
| Dosage Range (mg/kg) | Route of Administration | Notes | Reference(s) |
| 0.01 - 0.05 | IV, IM, SC | Lower end of the dose range is often effective, especially when used as part of a premedication protocol. | |
| 0.01 - 0.03 | IV, IM | Recommended for general use; lower doses for Boxers (0.005-0.01 mg/kg). | |
| 0.025 - 0.1 | IM | Studied in combination with morphine; increasing the dose above 0.025 mg/kg did not significantly improve sedation. | |
| 0.05 | IM | Used in studies evaluating sedation in combination with opioids. |
Table 2: Example of a Sedation Scoring System for Dogs
| Score | Description |
| 0 | No sedation; alert and responsive. |
| 1 | Mild sedation; appears calm but is still aware of surroundings. |
| 2 | Moderate sedation; drowsy, but arousable with mild stimulation. |
| 3 | Deep sedation; very drowsy, reluctant to move, and only responsive to strong stimuli. |
This is a simplified scale. For detailed studies, a more comprehensive, validated scale should be used or developed.
Experimental Protocols
Protocol 1: Dose-Finding Study to Determine the Optimal Dose of this compound for Sedation with Minimal Extrapyramidal Side Effects
Objective: To identify the dose of this compound that provides adequate sedation while minimizing the incidence and severity of EPS in the target species.
Methodology:
-
Animal Selection: A cohort of healthy, adult subjects of the target species (e.g., dogs) with a balanced representation of sex and weight.
-
Study Design: A randomized, blinded, crossover design is recommended. Each subject will receive each dose of this compound and a placebo, with a sufficient washout period between treatments.
-
Dosage Groups: A range of this compound doses should be tested, starting from the low end of the recommended range and escalating. For example, in dogs: Placebo (saline), 0.01 mg/kg, 0.025 mg/kg, 0.05 mg/kg, and 0.1 mg/kg IM.
-
Data Collection:
-
Sedation Score: At baseline and at regular intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes), assess the level of sedation using a validated scoring system (see Table 2 for a basic example).
-
EPS Score: At the same time points, assess for the presence and severity of EPS using a specifically designed scoring system (an adaptation of a human scale like the Extrapyramidal Symptom Rating Scale could be used as a starting point). This should include observation for dystonia, akathisia, and parkinsonism-like signs.
-
Physiological Parameters: Monitor heart rate, respiratory rate, and blood pressure.
-
-
Data Analysis: Compare the sedation scores and EPS scores across the different dosage groups to identify the dose that provides the best balance of efficacy and safety.
Protocol 2: Evaluating the Efficacy of an Adjunctive Agent in Reducing this compound-Induced Extrapyramidal Side Effects
Objective: To determine if the co-administration of an anticholinergic agent (e.g., biperiden) or a benzodiazepine (e.g., midazolam) can reduce the incidence of EPS associated with a sedating dose of this compound.
Methodology:
-
Animal Selection: Similar to Protocol 1.
-
Study Design: A randomized, blinded, placebo-controlled design.
-
Treatment Groups:
-
Group 1: this compound + Placebo
-
Group 2: this compound + Adjunctive Agent (e.g., biperiden)
-
Group 3: Placebo + Placebo
-
-
Procedure: Administer the adjunctive agent or placebo at a predetermined time relative to the this compound administration (e.g., simultaneously or 15 minutes prior). The dose of this compound should be one known to induce a moderate level of sedation and a measurable incidence of EPS (as determined in a study like Protocol 1).
-
Data Collection: As in Protocol 1, collect data on sedation scores, EPS scores, and physiological parameters at regular intervals.
-
Data Analysis: Compare the EPS scores between Group 1 and Group 2 to determine if the adjunctive agent significantly reduced the incidence or severity of extrapyramidal side effects.
Mandatory Visualizations
Caption: Mechanism of this compound leading to desired and adverse effects.
Caption: Workflow for a dose-finding and side effect quantification study.
Caption: Logical relationship for mitigating extrapyramidal side effects.
References
Technical Support Center: Acepromazine and Anesthetic Agent Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential drug interactions between acepromazine and various anesthetic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when co-administering this compound with other anesthetic agents?
When used as a pre-anesthetic sedative, this compound can potentiate the effects of other central nervous system (CNS) depressants, including barbiturates, benzodiazepines, and opioids.[1][2][3] This can lead to excessive sedation and respiratory depression.[3] The most significant and commonly reported adverse effect is hypotension (low blood pressure) due to vasodilation.[4] Therefore, it should be used with caution in animals that are dehydrated, anemic, or in shock.
Q2: How does this compound interact with inhalant anesthetics like isoflurane?
This compound can enhance the hypotensive effects of isoflurane. However, it has a dose-sparing effect, meaning that a lower concentration of isoflurane is required to maintain anesthesia. Studies in dogs have shown that premedication with this compound and an opioid can significantly reduce the minimum alveolar concentration (MAC) of isoflurane required. For instance, one study found that an this compound-morphine combination reduced the isoflurane MAC by 33.3%, while an this compound-methadone combination reduced it by 68.3%.
Q3: What are the observed interactions between this compound and propofol?
This compound significantly reduces the required induction dose of propofol. This effect is observed when this compound is used alone or in combination with opioids like butorphanol or morphine. While this dose reduction can be beneficial, the combination can also lead to an increased incidence of post-induction hypotension and apnea.
Q4: Can this compound be used with ketamine?
Yes, this compound is often combined with ketamine to improve muscle relaxation and prolong the duration of anesthesia. This compound can also reduce the required dose of ketamine. However, this combination can sometimes lead to an increase in heart rate.
Q5: What are the risks of combining this compound with alpha-2 adrenergic agonists like dexmedetomidine?
Both this compound and dexmedetomidine are sedatives, but they have contrasting cardiovascular effects. This compound causes vasodilation and can lead to hypotension, while dexmedetomidine initially causes vasoconstriction and an increase in blood pressure, followed by a potential decrease. When used together, the cardiovascular effects can be complex and require careful monitoring. One study in dogs found that those premedicated with this compound had a higher likelihood of developing hypotension compared to those premedicated with dexmedetomidine.
Q6: How do opioids interact with this compound during anesthesia?
Combining this compound with opioids is a common practice to enhance sedation and provide analgesia. This combination allows for a lower dose of this compound, which can reduce the risk of significant hypotension. However, the combination can increase the incidence of bradycardia (slow heart rate). Different opioids can produce varying levels of sedation when combined with this compound, with methadone generally providing more profound sedation than morphine or butorphanol.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe Hypotension | Additive hypotensive effects of this compound and other anesthetics (e.g., isoflurane, propofol). | Reduce the concentration of the inhalant anesthetic or the infusion rate of the injectable anesthetic. Administer intravenous fluids to support blood pressure. In severe cases, a vasopressor may be required. |
| Prolonged Recovery | High dose of this compound or interaction with other long-acting anesthetics. Liver disease can also prolong its effects. | Provide supportive care, including thermal support, and continue monitoring vital signs until the animal has fully recovered. Ensure the patient is in a safe and comfortable environment. |
| Bradycardia | Combination of this compound with opioids or alpha-2 agonists. | Monitor the heart rate closely. If it drops to a critical level, an anticholinergic agent may be administered as per established protocols. |
| Inadequate Sedation | Low dose of this compound or high-energy/anxious patient. Oral administration can have inconsistent absorption. | Consider administering a supplemental dose of a sedative, but be mindful of potential additive effects. For future procedures, a different premedication protocol may be necessary. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the interaction between this compound and anesthetic agents.
Table 1: Effect of this compound on Anesthetic Dose Requirements
| Anesthetic Agent | Species | This compound Dose | Reduction in Anesthetic Dose | Reference |
| Propofol | Cats | 0.1 mg/kg IM (with butorphanol) | ED50 reduced from 7.22 mg/kg to 5.00 mg/kg | |
| Propofol | Cats | 0.1 mg/kg IM (with morphine) | ED50 reduced from 7.22 mg/kg to 5.00 mg/kg | |
| Propofol | Dogs | 0.02 mg/kg IV (with butorphanol) | Dose reduced from 4.4 mg/kg to 1.7 mg/kg | |
| Isoflurane (MAC) | Dogs | 0.02 mg/kg IM (with morphine) | 33.3% reduction | |
| Isoflurane (MAC) | Dogs | 0.02 mg/kg IM (with methadone) | 68.3% reduction |
Table 2: Cardiovascular Effects of this compound in Combination with Anesthetics
| Anesthetic Combination | Species | Key Cardiovascular Findings | Reference |
| This compound + Isoflurane | Dogs | This compound enhanced the hypotensive effect of isoflurane. | |
| This compound + Isoflurane | Dogs | Premedication with this compound resulted in a higher incidence of hypotension compared to dexmedetomidine. | |
| This compound + Propofol | Dogs | Post-induction mean arterial pressures were lower than baseline. | |
| This compound + Morphine + Isoflurane | Dogs | 45% of dogs developed bradycardia; 55% developed hypotension. | |
| This compound + Methadone + Isoflurane | Dogs | 50% of dogs developed bradycardia; 67% developed hypotension. | |
| This compound + Dexmedetomidine | Dogs | Mean arterial pressure was significantly higher with dexmedetomidine compared to this compound. |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Propofol Induction Dose in Cats
-
Objective: To determine the median effective dose (ED50) of propofol for anesthetic induction in cats premedicated with this compound and an opioid.
-
Animals: Healthy domestic cats.
-
Groups:
-
Control (unpremedicated).
-
Premedicated with butorphanol (0.4 mg/kg IM) and this compound (0.1 mg/kg IM).
-
Premedicated with morphine (0.2 mg/kg IM) and this compound (0.1 mg/kg IM).
-
-
Methodology:
-
Premedication was administered 20 minutes prior to induction.
-
The "up-and-down" method was used to determine the ED50 of propofol.
-
Propofol was administered intravenously to achieve successful endotracheal intubation.
-
The dose of propofol was increased or decreased for subsequent animals based on the response of the previous one.
-
-
Reference:
Protocol 2: Hemodynamic Effects of this compound vs. Dexmedetomidine in Isoflurane-Anesthetized Dogs
-
Objective: To compare the incidence of hypotension and bradycardia in dogs premedicated with this compound or dexmedetomidine.
-
Animals: Healthy female dogs undergoing ovariohysterectomy.
-
Groups:
-
Premedicated with this compound and hydromorphone.
-
Premedicated with dexmedetomidine and hydromorphone.
-
-
Methodology:
-
Anesthesia was induced with various agents and maintained with isoflurane.
-
Arterial blood pressure and heart rate were monitored throughout the procedure.
-
Hypotension was defined as a mean arterial pressure < 60 mm Hg.
-
Bradycardia was defined as a >50% reduction in heart rate from the preanesthetic value.
-
-
Reference:
Visualizations
Caption: Logical relationships of this compound interactions.
Caption: General experimental workflow for studying anesthetic interactions.
References
addressing variability in sedation levels with acepromazine in dogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in sedation levels with acepromazine in dogs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound that leads to sedation in dogs?
This compound is a phenothiazine neuroleptic agent that induces sedation by acting as an antagonist at various neurotransmitter receptors in the central nervous system (CNS).[1] Its primary sedative effects are attributed to the blockade of dopamine D2 receptors in the brain.[1] This dopaminergic antagonism depresses the central nervous system, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[2][3] Additionally, this compound has alpha-adrenergic blocking properties, which can cause vasodilation and a subsequent drop in blood pressure.[1] It also possesses antihistaminic and anticholinergic activities.
Q2: What is the expected onset and duration of sedation following this compound administration in dogs?
The onset and duration of this compound's effects can vary depending on the route of administration and the individual dog. When administered orally, the onset of action is typically between 30 to 60 minutes. The sedative effects generally last for 6 to 8 hours. However, in some cases, particularly with sighthounds or giant breeds, the sedation can be prolonged, lasting 12 to 24 hours. Intravenous administration leads to a more rapid onset of action. The elimination half-life of this compound in dogs is approximately 7.1 hours after intravenous injection and 15.9 hours after oral administration.
Q3: My research protocol requires consistent sedation across a cohort of dogs, but I am observing significant variability. What are the potential contributing factors?
Variability in the sedative response to this compound is a well-documented phenomenon and can be attributed to several factors:
-
Individual Sensitivity: There is a great deal of individual variability in the response to this compound.
-
Breed-Specific Sensitivity: Certain breeds are known to be more sensitive to this compound. For instance, giant breeds and sighthounds like Greyhounds may experience profound and prolonged sedation. Conversely, terrier breeds may require higher doses to achieve the desired level of sedation. Boxers are particularly susceptible to the cardiovascular side effects of this compound, such as hypotension and bradycardia, and it is often recommended to use it with caution or at reduced doses in this breed.
-
Genetic Factors: The multidrug resistance gene (MDR1, also known as ABCB1) mutation can lead to increased sensitivity to this compound. Dogs with this mutation may experience more intense and prolonged sedation. This mutation is more prevalent in certain breeds, including Collies and other herding breeds.
-
Liver Function: this compound is extensively metabolized by the liver. Any impairment in hepatic function can lead to prolonged sedation.
-
Excitement Level: this compound is generally less effective if administered to an animal that is already excited or agitated.
-
Drug Interactions: Co-administration of other drugs can potentiate or antagonize the effects of this compound.
Q4: Can genetic polymorphisms other than the MDR1 mutation influence the metabolism and efficacy of this compound?
Yes, polymorphisms in the cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism, can contribute to variability in drug response. In dogs, the CYP2D15 enzyme, the orthologue of human CYP2D6, is involved in the metabolism of many drugs. Polymorphisms in the CYP2D15 gene have been identified in various dog breeds and can lead to differences in metabolic rates, potentially affecting the efficacy and duration of action of drugs metabolized by this enzyme. For example, a study on the NSAID cimicoxib, which is metabolized by CYP2D15, identified "poor metabolizer" and "extensive metabolizer" phenotypes in Beagles, leading to differences in the drug's duration of action. Similar variations in this compound metabolism due to CYP2D15 polymorphisms are plausible and could contribute to the observed variability in sedation.
Q5: Are there any known drug interactions that I should be aware of when using this compound in my experiments?
Yes, several drug interactions can alter the effects of this compound:
-
CNS Depressants: When used with other central nervous system depressants, such as opioids or barbiturates, this compound can cause excessive sedation and respiratory depression.
-
Hypotensive Agents: Caution should be exercised when co-administering this compound with other drugs that lower blood pressure.
-
Quinidine: Concurrent use with the heart medication quinidine may lead to adverse cardiac effects.
-
Organophosphates: this compound should not be used in animals exposed to organophosphates, as it can potentiate their toxicity.
-
Antacids and Antidiarrheals: These medications can decrease the absorption of orally administered this compound.
-
Metoclopramide: Combining this compound with metoclopramide can enhance the potential for neurologic side effects.
Q6: I've observed a paradoxical reaction of excitement or aggression in a dog after administering this compound. Is this a known side effect?
Yes, while uncommon, paradoxical reactions such as excitement, restlessness, or even aggression can occur in some animals after this compound administration. In some cases, this compound may worsen anxiety, particularly in response to loud noises, rather than alleviating it. If such a reaction is observed, it is crucial to ensure the safety of both the animal and personnel. The use of this compound alone for treating behavioral problems is generally discouraged.
Troubleshooting Guides
Guide 1: Desired Level of Sedation Not Achieved
Problem: The subject dog is not adequately sedated for the planned procedure after the administration of a standard dose of this compound.
Possible Causes and Solutions:
-
Incorrect Dosing or Administration:
-
Action: Double-check the calculated dose based on the dog's body weight and the intended dosage regimen. The typical oral dosage for dogs is 0.25 to 1.0 mg/lb of body weight. Verify that the entire dose was administered successfully, especially for oral formulations.
-
-
Individual or Breed Resistance:
-
Action: Recognize that some breeds, like terriers, may require higher doses. Consider a dose adjustment based on the individual's response, starting at the lower end of the dosage range and titrating up as needed under veterinary supervision.
-
-
Pre-existing Excitement:
-
Action: If the dog was highly aroused before administration, the sedative effect might be diminished. For future experiments, ensure a calm environment and allow the dog to acclimate before drug administration.
-
-
Drug Absorption Issues (Oral Administration):
-
Action: Oral absorption of this compound can be inconsistent. If consistent sedation is critical, consider using the injectable form for more reliable results.
-
Guide 2: Managing Unexpectedly Deep or Prolonged Sedation
Problem: A dog is exhibiting excessive sedation, lethargy, or prolonged recovery time after this compound administration.
Possible Causes and Solutions:
-
Individual or Breed Sensitivity:
-
Action: Giant breeds and sighthounds are known for their sensitivity to this compound. Dogs with the MDR1 gene mutation can also experience more profound sedation. Provide supportive care, including a warm and quiet environment, and monitor vital signs closely. For future experiments with these breeds or individuals, significantly reduce the dose.
-
-
Hepatic Impairment:
-
Action: If liver function is compromised, this compound metabolism will be slowed, leading to prolonged effects. Ensure that all experimental subjects have been screened for underlying health conditions, including liver disease.
-
-
Drug Interactions:
-
Action: Review the subject's recent medication history for any drugs that might potentiate the effects of this compound, such as other CNS depressants.
-
-
Overdose:
-
Action: An overdose can lead to severe nervous system depression, weakness, pale gums, and collapse. There is no specific antagonist for this compound. Treatment is supportive and may include fluid therapy to manage hypotension.
-
Guide 3: Investigating Inconsistent Sedation Results Across a Study Cohort
Problem: There is a high degree of variability in sedation scores among dogs in the same experimental group receiving the same dose of this compound.
Possible Causes and Solutions:
-
Heterogeneous Study Population:
-
Action: Analyze the demographics of your study cohort. Significant variations in breed, age, and weight can contribute to inconsistent responses. If possible, stratify your analysis by these factors. For future studies, consider using a more homogenous population or increasing the sample size to account for this variability.
-
-
Genetic Variability:
-
Action: Consider the potential influence of genetic factors like the MDR1 mutation, especially if your cohort includes breeds known to be at risk. Genotyping for the MDR1 mutation could be a valuable screening tool. Also, be aware of potential polymorphisms in metabolic enzymes like CYP2D15.
-
-
Inconsistent Experimental Conditions:
-
Action: Ensure that all experimental conditions are standardized. This includes the time of day of administration, the level of environmental stimulation, and the handling of the animals before and after drug administration.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous Administration | Oral Administration |
| Elimination Half-life | 7.1 hours | 15.9 hours |
| Bioavailability | N/A | 20% |
| Data sourced from a study on the disposition of this compound in dogs. |
Table 2: Dose-Response Relationship of Intravenous this compound on Sedation in Dogs
| Cumulative Dose (µg/kg) | Sedation Level Observed in Majority of Dogs (n=6) |
| 10 | Mild Sedation |
| 25 | Moderate Sedation |
| 50 | Moderate Sedation |
| 100 | Moderate Sedation |
| This study suggests that doses greater than 25 µg/kg IV do not significantly increase the level of sedation in most dogs. |
Experimental Protocols
Protocol 1: Standardized Assessment of Sedation Levels in Dogs
This protocol is adapted from validated sedation scoring scales for canines.
Objective: To quantitatively assess the level of sedation in dogs following this compound administration.
Materials:
-
Quiet, well-lit examination room
-
Stopwatch or timer
-
Noise-making device (e.g., clicker)
-
Sedation scoring sheet (see Table 3)
Procedure:
-
Baseline Assessment: Before administering this compound, perform a baseline sedation assessment in a quiet environment.
-
Drug Administration: Administer this compound via the desired route (e.g., oral, intravenous).
-
Post-Administration Assessments: Conduct sedation assessments at predetermined time points (e.g., 15, 30, 60, and 120 minutes post-administration).
-
Scoring: For each assessment, evaluate the dog based on the criteria in the sedation scale (Table 3) and record the scores.
Table 3: Canine Sedation Scale
| Item | Score 0 | Score 1 | Score 2 | Score 3 |
| Spontaneous Posture | Standing or sitting | Sternal recumbency | Lateral recumbency | N/A |
| Palpebral Reflex | Brisk | Reduced | Absent | N/A |
| Eye Position | Central | Ventral rotation | Central and fixed | N/A |
| Jaw & Tongue Relaxation | Normal tone | Relaxed jaw, tongue in mouth | Tongue protruding | N/A |
| Response to Noise | Alert, looks towards source | Lifts head | Ear twitch only | No response |
| General Appearance | Alert and responsive | Drowsy but responsive | Unresponsive to gentle stimuli | N/A |
| This is a simplified scale. For detailed, validated scales, refer to the cited literature. |
Mandatory Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Experimental workflow for assessing sedation.
Caption: Logical approach to troubleshooting sedation variability.
References
mitigating respiratory depression with acepromazine in brachycephalic breeds
Technical Support Center: Acepromazine and Brachycephalic Breeds
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in brachycephalic canine breeds, with a specific focus on the mitigation of respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it induce sedation?
A1: this compound is a phenothiazine neuroleptic that primarily acts as a dopamine D2 receptor antagonist in the central nervous system.[1][2][3] By blocking these receptors, particularly in the brain's reticular activating system, it depresses the central nervous system, leading to a state of tranquilization or sedation.[1][4] This calming effect helps in managing anxiety and agitation in clinical settings. Additionally, it has anti-emetic, anti-convulsant, and hypotensive properties.
Q2: Why are brachycephalic breeds considered high-risk for sedation-related respiratory complications?
A2: Brachycephalic breeds (e.g., Pugs, French Bulldogs, Bulldogs) are predisposed to respiratory complications due to Brachycephalic Obstructive Airway Syndrome (BOAS). This syndrome is characterized by anatomical abnormalities such as stenotic nares (narrowed nostrils), an elongated soft palate, and a hypoplastic (narrowed) trachea. Sedative drugs, including this compound, cause relaxation of the pharyngeal muscles, which can exacerbate the collapse of these already compromised airways, leading to severe respiratory distress, obstruction, and potential crisis. These breeds are more than twice as likely to experience anesthesia-related complications, with most issues occurring in the postoperative period.
Q3: Does this compound cause or mitigate respiratory depression?
A3: The effect of this compound on respiration is complex. While it is sometimes cited as having minimal effects on respiratory function, it can, in rare cases, depress the respiratory system, leading to slower or more labored breathing. However, some studies suggest that while this compound may reduce the respiratory rate, it can be compensated by an increase in tidal volume, thus maintaining stable overall respiratory function without significant changes in blood gases. For this reason, some clinicians consider it a useful sedative for BOAS patients, provided the dose is low and the patient is carefully monitored. Heavy sedation should be avoided as it can worsen airway obstruction.
Q4: How does this compound affect laryngeal function, a critical component of the upper airway?
A4: The effects of this compound on laryngeal function are debated and can be influenced by the dosage and concurrent drugs used. Some studies in horses and dogs have shown that this compound can impair the ability to fully abduct the arytenoid cartilages of the larynx, which could theoretically worsen airway obstruction. However, other studies have found no significant differences in laryngeal motion with this compound compared to other sedatives, especially at lower doses. The choice of induction agent used after premedication with this compound also appears to influence the outcome.
Q5: What are the recommended dosages of this compound for brachycephalic breeds?
A5: There is no single universal dose. It is crucial to use a reduced dosage for brachycephalic breeds compared to non-brachycephalic dogs. Many protocols recommend using doses considerably lower than the label suggests, often in the range of 0.01-0.05 mg/kg when used as part of a premedication plan. Large breeds are also noted to be particularly sensitive, and the minimum effective dose should always be used. Clinicians often combine a low dose of this compound with an opioid to enhance sedation without needing higher, riskier doses of a single agent.
Troubleshooting Guide
Problem 1: The subject exhibits increased respiratory noise (stertor/stridor) and effort after this compound administration.
-
Cause: This is likely due to the relaxation of pharyngeal and laryngeal muscles, exacerbating a pre-existing, possibly subclinical, BOAS. The sedative effect removes the dog's compensatory mechanisms for keeping its airway open.
-
Solution:
-
Administer Oxygen: Immediately provide flow-by oxygen or use a face mask to improve oxygen saturation.
-
Positioning: Place the patient in sternal recumbency with its head elevated and neck extended. Gently pull the tongue forward.
-
Monitor Vitals: Continuously monitor oxygen saturation (SpO2) with a pulse oximeter and ventilation with capnography. Arterial oxygen saturation should remain above 92%.
-
Prepare for Intubation: Have an assortment of small-diameter endotracheal tubes and a laryngoscope ready. If respiratory distress worsens or SpO2 drops significantly, intubation may be required to secure the airway.
-
Reversal Agents: While this compound has no direct reversal agent, if other reversible drugs (like opioids or alpha-2 agonists) were co-administered, reverse them.
-
Problem 2: The subject becomes hypotensive after receiving this compound.
-
Cause: this compound is a known hypotensive agent due to its blockade of alpha-1 adrenergic receptors, which causes vasodilation (widening of blood vessels) and a subsequent drop in blood pressure. This effect can be dose-dependent.
-
Solution:
-
IV Fluid Therapy: Administer intravenous fluids to increase circulating volume and support blood pressure.
-
Reduce Anesthetic Depth: If the patient is under general anesthesia, reduce the concentration of the inhalant anesthetic.
-
Vasopressors: In severe cases, vasopressor agents may be required. Note that this compound can reduce the efficacy of dopamine as a vasopressor.
-
Monitoring: Continuously monitor blood pressure.
-
Problem 3: The desired level of sedation is not achieved at a low dose, and the researcher is considering redosing.
-
Cause: Individual animal sensitivity to this compound can vary widely. Brachycephalic breeds may require careful titration.
-
Solution:
-
Wait for Peak Effect: Ensure sufficient time has passed for the drug to take full effect (typically 30-60 minutes for oral administration).
-
Consider Multimodal Approach: Instead of increasing the this compound dose, consider adding a small dose of a reversible sedative, such as an opioid (e.g., butorphanol) or an alpha-2 agonist (e.g., a microdose of dexmedetomidine), to achieve the desired sedation level. This synergistic effect often allows for lower, safer doses of each drug.
-
Assess Environment: Ensure the environment is quiet and calm, as external stimuli can counteract the drug's tranquilizing effects.
-
Avoid "Dose Stacking": If redosing this compound, use very small increments and monitor closely for adverse effects, particularly worsening respiratory signs or hypotension. Be aware that this prolongs the drug's effects, as it has a long duration of action (6-8 hours).
-
Data Presentation
Table 1: Cardiopulmonary Effects of Intravenous this compound in Healthy Conscious Dogs (Data synthesized from a prospective experimental study to illustrate dose-related effects. Note: These subjects were not brachycephalic, but the data demonstrate systemic effects.)
| Parameter | Baseline (Mean ± SD) | Post-Acepromazine (Cumulative Dose: 0.05 mg/kg) | Post-Acepromazine (Cumulative Dose: 0.1 mg/kg) |
| Mean Arterial Pressure (MAP) | Normal | ↓ (Significant Decrease) | ↓ (Significant Decrease) |
| Cardiac Index (CI) | Normal | ↓ (Decrease) | ↓ (Decrease, not statistically significant) |
| Heart Rate (HR) | Normal | No Significant Change | No Significant Change |
| Arterial Oxygen Content (CaO2) | Normal | ↓ (Significant Decrease) | ↓ (Significant Decrease) |
| Sedation Score | Alert | Mild to Moderate | Moderate |
Source: Adapted from Rangel et al. (2020).
Table 2: Comparative Respiratory Effects of Premedication Protocols in Dogs Undergoing Anesthesia (Data synthesized from a randomized clinical trial comparing this compound/Methadone with Dexmedetomidine/Methadone followed by propofol induction.)
| Parameter (Post-Induction) | This compound Group | Dexmedetomidine Group |
| Respiratory Rate (RR) | Higher RR | Lower RR |
| End-Tidal CO2 (EtCO2) | Lower EtCO2 | Higher EtCO2 |
| Incidence of Hypercapnia | Lower Incidence | Higher Incidence |
| Post-Induction Apnea | Not Observed | Not Observed |
Source: Adapted from da Cunha et al. (2024). This study suggests this compound may result in less respiratory depression compared to dexmedetomidine when combined with an opioid and propofol.
Experimental Protocols
Protocol 1: Assessing Respiratory Function in Sedated Brachycephalic Dogs
-
Subject Selection:
-
Select adult brachycephalic dogs with a confirmed BOAS grade.
-
Ensure subjects are healthy based on physical examination and baseline bloodwork. Exclude animals with known cardiovascular disease.
-
-
Instrumentation and Baseline Measurement:
-
Place an intravenous catheter for drug administration and fluid support.
-
Acclimate the subject to a quiet environment to minimize stress.
-
Obtain baseline physiological data for 10 minutes:
-
Heart Rate (HR) and Rhythm: ECG.
-
Blood Pressure (BP): Non-invasive oscillometric or Doppler.
-
Respiratory Rate (RR) and Effort: Visual observation.
-
Oxygen Saturation (SpO2): Pulse oximetry.
-
End-Tidal CO2 (EtCO2): If possible, use a loose-fitting mask with a capnometer.
-
Arterial Blood Gas (ABG): Collect an arterial sample for a definitive baseline of PaO2 and PaCO2.
-
-
-
Drug Administration:
-
Administer a low dose of this compound (e.g., 0.02 mg/kg) intravenously or intramuscularly.
-
For multimodal protocols, co-administer an opioid (e.g., butorphanol 0.2 mg/kg).
-
-
Post-Administration Monitoring:
-
Continuously monitor all parameters listed in step 2.
-
Record data at 5, 15, 30, and 60 minutes post-administration.
-
Pay close attention to changes in respiratory pattern, noise (stertor), and effort.
-
At 30 minutes post-administration, collect a second arterial blood gas sample to compare with baseline.
-
-
Data Analysis:
-
Compare pre- and post-sedation values for all measured parameters using appropriate statistical tests (e.g., paired t-test).
-
Correlate changes in respiratory parameters (RR, SpO2, PaCO2) with the subject's BOAS grade.
-
Visualizations
Caption: Mechanism of action for this compound leading to sedation and potential side effects.
Caption: Workflow for an experiment assessing respiratory function post-sedation.
Caption: Clinical decision-making tree for this compound use in brachycephalic breeds.
References
Technical Support Center: Acepromazine Use in Animals with Hepatic Dysfunction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for using acepromazine in animal models with hepatic dysfunction.
Frequently Asked Questions (FAQs)
Q1: How is this compound metabolized, and why is this a concern for animals with hepatic dysfunction?
This compound is extensively metabolized by the liver, primarily through the cytochrome P450 enzyme system.[1][2][3] In a healthy animal, the liver efficiently breaks down the drug into metabolites that are then excreted. However, in animals with hepatic dysfunction, this metabolic process is impaired. This can lead to a prolonged and exaggerated sedative effect of the drug, as the active form of this compound remains in circulation for a longer period.[1][4]
Q2: What are the potential adverse effects of using this compound in an animal with liver disease?
The primary concern is prolonged and profound sedation. Other potential adverse effects, which can be exacerbated in animals with hepatic dysfunction, include:
-
Hypotension: this compound can cause a drop in blood pressure.
-
Cardiovascular depression: In severe cases, it can lead to cardiovascular collapse.
-
Hypothermia: The drug can interfere with the animal's ability to regulate its body temperature.
Q3: Are there specific dose adjustments recommended for animals with hepatic dysfunction?
While there are no universally established veterinary guidelines with specific dose reductions for varying degrees of hepatic impairment, a general recommendation is to use this compound with caution and at a reduced dose in animals with liver disease. Some sources suggest a dose reduction of 25-50% as a starting point, based on principles from human medicine. However, the exact dose adjustment should be determined on a case-by-case basis, considering the severity of the liver condition and the individual animal's response. It is often recommended to start with the lowest possible effective dose and titrate upwards cautiously.
Q4: What biochemical markers should be monitored when using this compound in an animal with hepatic dysfunction?
Prior to and during any study involving this compound in animals with compromised liver function, it is crucial to monitor a panel of liver function tests. These may include:
-
Hepatocellular Injury Markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
-
Cholestasis Markers:
-
Alkaline phosphatase (ALP)
-
Gamma-glutamyl transferase (GGT)
-
-
Liver Function Markers:
-
Total Bilirubin
-
Albumin
-
Blood Urea Nitrogen (BUN)
-
Cholesterol
-
Glucose
-
Coagulation factors (e.g., prothrombin time)
-
Regular monitoring of these markers can help assess the liver's capacity to handle the drug and detect any potential drug-induced exacerbation of the existing condition.
Troubleshooting Guides
Issue: Prolonged sedation or delayed recovery after this compound administration.
-
Potential Cause: Reduced hepatic metabolism of this compound due to liver dysfunction.
-
Troubleshooting Steps:
-
Supportive Care: Provide a quiet, warm, and comfortable environment for the animal. Monitor vital signs, including heart rate, respiratory rate, and body temperature, regularly.
-
Fluid Therapy: Intravenous fluids can help support cardiovascular function and aid in drug elimination.
-
Monitor Blood Glucose: Animals with liver disease are prone to hypoglycemia, which can be exacerbated by sedation.
-
Future Dose Adjustment: If the animal eventually recovers, significantly reduce the this compound dose in any subsequent administrations for that individual. Consider alternative sedatives with less reliance on hepatic metabolism for future procedures.
-
Issue: Unexpectedly deep sedation or adverse cardiovascular effects at a standard dose.
-
Potential Cause: The severity of the hepatic dysfunction may have been underestimated, leading to a relative overdose.
-
Troubleshooting Steps:
-
Immediate Veterinary Intervention: If severe hypotension or cardiovascular depression occurs, immediate veterinary care is required.
-
Cardiovascular Support: Treatment may include intravenous fluid boluses and, in severe cases, vasopressors to manage hypotension.
-
Review Pre-sedation Assessment: Re-evaluate the initial assessment of the animal's liver function to better tailor future anesthetic or sedative protocols.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Dogs (Intravenous Administration)
| Parameter | Value | Reference |
| Elimination Half-Life | 7.1 hours | |
| Onset of Action | 30-60 minutes | |
| Duration of Action | 4-8 hours |
Experimental Protocols
While specific, detailed experimental protocols for this compound in animals with hepatic dysfunction are not widely published, a general methodological approach can be outlined.
Protocol: Evaluation of Sedative Effects of this compound in a Canine Model of Mild to Moderate Hepatic Dysfunction
-
Animal Model: Utilize a validated canine model of mild to moderate hepatic dysfunction (e.g., surgically induced or a naturally occurring, stable condition).
-
Baseline Data Collection:
-
Perform a complete physical examination.
-
Collect blood samples for a baseline liver panel (ALT, AST, ALP, GGT, bilirubin, albumin, etc.).
-
Record baseline physiological parameters (heart rate, respiratory rate, blood pressure, temperature).
-
-
This compound Administration:
-
Administer a low dose of this compound (e.g., 0.01-0.02 mg/kg IV or IM).
-
-
Monitoring:
-
Continuously monitor cardiovascular parameters (ECG, blood pressure).
-
Record respiratory rate and temperature at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Assess the level of sedation at predetermined time points using a validated sedation scoring system.
-
-
Post-Sedation Monitoring:
-
Continue monitoring until the animal has fully recovered to baseline status.
-
Collect a post-sedation blood sample to reassess liver parameters and check for any acute changes.
-
-
Data Analysis:
-
Compare the onset, depth, and duration of sedation to that of healthy control animals.
-
Analyze changes in physiological and biochemical parameters.
-
Visualizations
Caption: this compound metabolism in normal vs. hepatic dysfunction.
Caption: Experimental workflow for this compound evaluation.
References
- 1. This compound in Dogs: Overview, Adverse Events, & Warnings [cliniciansbrief.com]
- 2. caspersoil.com [caspersoil.com]
- 3. Absolute Quantitation of Drug-Metabolizing Cytochrome P450 Enzymes and Accessory Proteins in Dog Liver Microsomes Using Label-Free Standard-Free Analysis Reveals Interbreed Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veterinary Partner - VIN [veterinarypartner.vin.com]
troubleshooting prolonged recovery from acepromazine sedation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering prolonged recovery from acepromazine sedation in experimental settings.
Troubleshooting Prolonged Recovery
Issue: Subject is exhibiting prolonged sedation or delayed recovery following this compound administration.
Initial Assessment Workflow:
Caption: Initial troubleshooting workflow for prolonged this compound recovery.
Question: What are the immediate steps to take if an animal is not recovering as expected?
Answer:
-
Assess and Stabilize: Immediately evaluate the animal's vital signs, including heart rate, respiratory rate, body temperature, and blood pressure. If any parameters are outside the normal range, prioritize stabilization.
-
Provide Supportive Care:
-
Fluid Therapy: Administer intravenous fluids to help maintain blood pressure and enhance drug elimination.
-
Thermal Support: Monitor rectal temperature closely. This compound can impair thermoregulation, leading to hypothermia.[1] Use warming blankets or pads as needed to maintain normothermia.
-
Oxygen Supplementation: If respiratory depression is noted, provide supplemental oxygen.
-
-
Review Records: Double-check the dosage of this compound administered and the time of administration to rule out an overdose.[2]
Frequently Asked Questions (FAQs)
Pharmacology and Mechanism
Q1: How does this compound cause sedation?
A1: this compound is a phenothiazine neuroleptic that primarily acts as an antagonist at dopamine D2 receptors in the central nervous system.[3][4][5] By blocking these receptors, it depresses the central nervous system, leading to sedation, muscle relaxation, and a reduction in spontaneous activity. It also has effects on other receptors, including alpha-1 adrenergic, H1 histamine, and muscarinic cholinergic receptors, which contribute to its overall effects.
Caption: Simplified signaling pathway of this compound's primary actions.
Q2: How is this compound metabolized and eliminated?
A2: this compound is primarily metabolized in the liver through oxidation to its main metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine. Therefore, animals with compromised liver function may experience prolonged sedation due to delayed metabolism and elimination of the drug.
Dosage and Administration
Q3: What are the typical dosages for this compound?
A3: Dosages should be individualized based on the species, breed, age, temperament, and health status of the animal. As a general guideline, the dose per unit of body weight decreases as the animal's size increases.
| Species | Route | Recommended Dosage |
| Dogs | Oral | 0.5 - 1.5 mg/lb (1 - 3 mg/kg) |
| Injectable (IV, IM, SC) | 0.01 - 0.1 mg/lb (0.02 - 0.2 mg/kg) | |
| Cats | Oral | 0.5 - 1.0 mg/lb (as per some sources, but caution is advised) |
| Injectable (IV, IM, SC) | 0.5 - 1.0 mg/lb (as per some sources, but caution is advised) | |
| Horses | Injectable (IV, IM) | 0.01 - 0.03 mg/kg |
Note: The injectable dose is significantly lower than the oral dose.
Q4: What constitutes an overdose of this compound?
A4: An overdose will result in excessive sedation, slow heart and respiratory rates, pale gums, unsteady gait, and potentially collapse, unconsciousness, or seizures. There is no specific reversal agent for this compound, so treatment is focused on supportive care.
Factors Influencing Recovery
Q5: Are certain breeds more sensitive to this compound?
A5: Yes, certain breeds are known to have increased sensitivity.
-
MDR1 Mutation: Dogs with a mutation in the Multidrug Resistance Gene 1 (MDR1), also known as the ABCB1 gene, have a decreased ability to pump certain drugs out of the central nervous system. This can lead to more profound and prolonged sedation with this compound. This mutation is common in herding breeds like Collies, Australian Shepherds, and Shetland Sheepdogs.
-
Boxers: This breed can experience a severe hypotensive reaction and vasovagal syncope, leading to collapse. Lower doses are recommended.
-
Sighthounds (e.g., Greyhounds): These breeds may have a prolonged recovery.
-
Giant Breeds: These dogs may also be more sensitive.
Q6: How should this compound dosage be adjusted for dogs with the MDR1 mutation?
A6: For dogs with the MDR1 mutation, a dose reduction is recommended to achieve the desired level of sedation without causing excessive and prolonged effects.
| Genotype | Recommended Dose Reduction (Anecdotal) |
| Homozygous Mutant (mutant/mutant) | 30% to 50% reduction |
| Heterozygous (mutant/normal) | 25% reduction |
Q7: How does liver disease affect recovery from this compound?
A7: Since this compound is metabolized by the liver, pre-existing liver disease can significantly impair its clearance from the body, leading to a prolonged and more profound sedative effect. It is recommended to use this compound with caution or avoid it altogether in animals with moderate to severe liver dysfunction.
Q8: What are the potential drug interactions with this compound?
A8: this compound can interact with several other drugs. Its sedative effects are additive with other central nervous system depressants like opioids and anesthetics. It can also interact with medications that affect blood pressure. A thorough review of the animal's current medications is crucial before administering this compound.
Adverse Effects
Q9: What are the common side effects of this compound?
A9: The most common side effects are related to its mechanism of action and include:
-
Hypotension: A drop in blood pressure due to vasodilation.
-
Hypothermia: Impaired ability to regulate body temperature.
-
Decreased respiratory rate and bradycardia (slow heart rate).
-
Changes in urine color: A pinkish to reddish-brown discoloration of the urine may occur, which is harmless.
Q10: Can this compound cause paradoxical excitement?
A10: Yes, although uncommon, some animals may exhibit paradoxical reactions such as excitement, aggression, or hyperactivity.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Metabolism Using Liver Microsomes
Objective: To determine the metabolic stability of this compound in a specific species or individual by measuring its rate of depletion when incubated with liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare stock solutions of MgCl2 (3.3 mM), NADPH (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).
-
Prepare a 2 µM stock solution of this compound.
-
Prepare liver microsomes to a final protein concentration of 0.415 mg/mL in the incubation medium.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomal incubation medium with the this compound stock solution.
-
For negative controls, substitute the NADPH-cofactor system with phosphate buffer.
-
Incubate the plate at 37°C with shaking at 100 rpm.
-
-
Time Points and Reaction Termination:
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint).
-
Protocol 2: Genotyping for the MDR1 Gene Mutation
Objective: To determine if an animal carries the MDR1 gene mutation, which can affect its sensitivity to this compound.
Methodology:
-
Sample Collection:
-
Collect a blood sample in an EDTA tube or a buccal (cheek) swab.
-
-
DNA Extraction:
-
Extract genomic DNA from the collected sample using a commercial DNA extraction kit.
-
-
Polymerase Chain Reaction (PCR):
-
Perform PCR to amplify the region of the MDR1 gene containing the potential mutation. Specific primers are used to differentiate between the wild-type and mutant alleles.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel to visualize the DNA fragments. The size of the fragments will indicate the presence of the wild-type allele, the mutant allele, or both (heterozygous).
-
-
Interpretation of Results:
-
Normal/Normal (+/+): Only the wild-type fragment is present.
-
Heterozygous (+/-): Both wild-type and mutant fragments are present.
-
Homozygous Mutant (-/-): Only the mutant fragment is present.
-
Protocol 3: Cardiovascular Monitoring of a Sedated Animal
Objective: To monitor the cardiovascular status of an animal under this compound sedation to detect and manage adverse effects like hypotension and bradycardia.
Methodology:
-
Heart Rate and Rhythm:
-
Monitor continuously or at least every 15 minutes.
-
Methods include palpation of the chest or a peripheral pulse, auscultation with a stethoscope, or an electrocardiogram (ECG).
-
-
Blood Pressure:
-
Measure blood pressure every 15 minutes.
-
Use non-invasive methods such as a Doppler ultrasound or an oscillometric device, or invasive methods like an arterial catheter for continuous monitoring.
-
-
Mucous Membrane Color and Capillary Refill Time (CRT):
-
Visually inspect the gums for color (should be pink).
-
Press on the gums and record the time it takes for the color to return (CRT should be less than 2 seconds).
-
-
Pulse Oximetry:
-
Use a pulse oximeter to measure the oxygen saturation of the blood (SpO2), which should ideally be above 95%.
-
Protocol 4: Core Body Temperature Measurement
Objective: To monitor the core body temperature of a sedated animal to prevent hypothermia.
Methodology:
-
Equipment:
-
Use a digital rectal thermometer.
-
-
Procedure:
-
Gently restrain the animal.
-
Lubricate the tip of the thermometer.
-
Insert the thermometer into the rectum to a depth of at least 2 cm in mice to obtain a core body temperature.
-
Wait for the reading to stabilize before recording the temperature.
-
-
Frequency:
-
Measure the temperature every 15-30 minutes during the sedation period and recovery.
-
References
This guide provides researchers, scientists, and drug development professionals with essential information for avoiding complications related to acepromazine in geriatric research subjects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phenothiazine derivative that primarily acts as a tranquilizer and sedative.[1][2] Its effects are a result of its antagonism of several key receptors in the central nervous system.[3][4] It blocks dopamine D2 receptors, leading to sedation and a reduction in spontaneous activity.[1] Additionally, it has alpha-1 adrenergic antagonist properties, which cause vasodilation and can lead to a drop in blood pressure. This compound also has antihistaminic and antiemetic effects.
Q2: Why is extra caution required when administering this compound to geriatric subjects?
A2: Geriatric subjects often have reduced physiological reserves and may have underlying organ dysfunction. They exhibit decreased cardiac functional reserve, making them less able to compensate for changes during sedation. Age-related reductions in hepatic blood flow can lead to prolonged plasma clearance of drugs like this compound. Consequently, geriatric animals are more susceptible to the adverse effects of this compound, such as hypotension, hypothermia, and prolonged sedation, even at very small doses.
Q3: What are the primary complications associated with this compound in older animals?
A3: The most significant complication is hypotension (low blood pressure) due to peripheral vasodilation, which can lead to cardiovascular collapse in severe cases. Geriatric patients are particularly sensitive to this effect. Another common issue is hypothermia, as this compound impairs the body's ability to regulate temperature. Prolonged and profound sedation is also a concern due to slower metabolism and clearance of the drug.
Q4: Are there any absolute contraindications for using this compound in geriatric research subjects?
A4: Yes, this compound should not be used in subjects with significant heart disease, hypotension, severe dehydration, shock, or liver disease. It is also contraindicated in animals with a history of seizures, as it may lower the seizure threshold, although this is debated at clinical doses.
Q5: Is there a reversal agent for this compound?
A5: No, there is no specific reversal agent for this compound. This makes careful dose selection and patient monitoring critical, as the effects can last for several hours and cannot be quickly undone.
Troubleshooting Guides
Scenario 1: Subject becomes hypotensive after this compound administration.
-
Question: What should I do if my geriatric research subject's blood pressure drops significantly after receiving this compound?
-
Answer:
-
Immediate Action: Discontinue any procedures and ensure the subject is in a safe and stable position.
-
Fluid Therapy: Administer intravenous fluids to support blood pressure.
-
Vasopressors: In severe cases, vasopressor agents like norepinephrine or phenylephrine may be required to counteract the vasodilation caused by this compound.
-
Monitoring: Continuously monitor blood pressure, heart rate, and mucous membrane color until the subject is stable.
-
Prevention for Future Experiments: For subsequent experiments with the same or similar subjects, consider reducing the this compound dose significantly or using an alternative sedative with less cardiovascular impact.
-
Scenario 2: The subject is experiencing prolonged and deep sedation.
-
Question: The sedative effects of this compound are lasting much longer than expected in my geriatric subject. What is the appropriate course of action?
-
Answer:
-
Supportive Care: Provide comprehensive supportive care. This includes maintaining a patent airway, ensuring adequate ventilation, and providing thermal support to prevent hypothermia.
-
Fluid Support: Intravenous fluids can help support circulation and aid in drug metabolism and excretion.
-
Quiet Environment: Keep the subject in a quiet, comfortable, and warm environment to minimize stress and allow for a smooth recovery.
-
Monitoring: Regularly monitor vital signs, including temperature, heart rate, respiratory rate, and blood pressure, until the subject has fully recovered.
-
Documentation: Document the prolonged recovery time and adjust future protocols by using a lower dose or a different sedative.
-
Scenario 3: Subject develops hypothermia.
-
Question: My subject's body temperature has dropped below the normal range after this compound administration. How can I manage this?
-
Answer:
-
Active Warming: Implement active warming methods immediately. This can include circulating warm water blankets, forced-air warmers, or other controlled heating devices.
-
Temperature Monitoring: Continuously monitor the subject's core body temperature to prevent overheating.
-
Warm Fluids: If administering intravenous fluids, ensure they are warmed to an appropriate temperature.
-
Minimize Heat Loss: Reduce heat loss from the subject by covering them with blankets and minimizing their contact with cold surfaces.
-
Future Prevention: In future experiments, proactively provide thermal support from the moment of sedation, as this compound is known to impair thermoregulation.
-
Data Presentation
Table 1: Recommended this compound Dosage Adjustments for Geriatric Subjects
| Species | Standard Dose Range (Injectable) | Recommended Geriatric Dose (Injectable) | Notes |
| Canine | 0.02 to 0.2 mg/kg | 0.01 - 0.02 mg/kg | Start with the lowest possible dose and titrate to effect. Some sources recommend a maximum total dose of 2.0 to 3.0 mg regardless of weight. |
| Feline | 0.02 to 0.2 mg/kg | 0.01 - 0.02 mg/kg | Cats can have erratic absorption and response. Use with extreme caution. |
Note: These are general guidelines. The exact dose should be determined on a case-by-case basis, considering the individual's health status.
Table 2: Potential Physiological Changes Following this compound Administration
| Parameter | Expected Change | Magnitude of Change |
| Blood Pressure | Decrease | Dose-dependent; can be significant, especially in sensitive individuals. |
| Heart Rate | Variable | May decrease (bradycardia) or increase as a reflex to hypotension. |
| Respiratory Rate | Decrease | Generally a mild to moderate decrease. |
| Body Temperature | Decrease | Dose-dependent; impairs thermoregulation. |
| Hematocrit | Decrease | Can decrease by as much as 50% in horses due to splenic sequestration of red blood cells. |
Experimental Protocols
Protocol 1: Safe Administration of this compound to Geriatric Canines
-
Pre-sedation Assessment:
-
Perform a thorough physical examination, paying close attention to the cardiovascular and respiratory systems.
-
Review the subject's medical history for any pre-existing conditions, particularly heart disease, liver disease, or a history of seizures.
-
Obtain baseline physiological parameters, including heart rate, respiratory rate, blood pressure, and core body temperature.
-
-
Dose Calculation and Preparation:
-
Calculate the dose based on the lower end of the recommended range for geriatric patients (e.g., 0.01 mg/kg).
-
Dilute the calculated dose with sterile saline to ensure accurate administration of a small volume.
-
-
Administration:
-
Administer the drug via the desired route (intramuscularly or intravenously). Intravenous administration will have a faster onset but may also produce more acute cardiovascular effects.
-
Administer the drug slowly if given intravenously.
-
-
Post-administration Monitoring:
-
Begin continuous monitoring immediately after administration.
-
Monitor heart rate, respiratory rate, and blood pressure every 5 minutes for the first 30 minutes, then every 15 minutes.
-
Continuously monitor core body temperature and provide thermal support as needed.
-
Observe for any adverse reactions such as profound hypotension, excessive sedation, or paradoxical excitement.
-
-
Recovery:
-
Place the subject in a quiet, warm, and comfortable area for recovery.
-
Continue monitoring vital signs until the subject is fully ambulatory and aware.
-
Ensure easy access to water once the subject is able to swallow safely.
-
Visualizations
Caption: this compound's dual mechanism of action in the CNS and PNS.
Caption: Workflow for safe this compound use in geriatric subjects.
Caption: Decision logic for common this compound-related complications.
References
Validation & Comparative
Acepromazine vs. Dexmedetomidine for Sedation in Canines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acepromazine and dexmedetomidine for sedation in canine studies, focusing on their mechanisms of action, sedative and physiological effects, and supported by experimental data.
Introduction and Mechanism of Action
This compound is a phenothiazine neuroleptic agent used for tranquilization in dogs.[1] It acts as a central nervous system depressant by blocking postsynaptic dopamine receptors in the brain.[2][3] This antagonism of dopamine results in sedation, muscle relaxation, and a reduction in spontaneous activity.[1][3] Additionally, this compound has alpha-adrenergic blocking properties, which can lead to vasodilation and a subsequent drop in blood pressure. It also possesses antiemetic and antihistaminic effects.
Dexmedetomidine is a potent and highly selective alpha-2 adrenoceptor agonist. Its sedative and analgesic effects are achieved by binding to alpha-2 adrenoceptors in the brain and spinal cord, which inhibits the release of norepinephrine. This reduction in noradrenergic activity suppresses neuronal firing, leading to sedation and analgesia. Dexmedetomidine's effects are dose-dependent and can be reversed by an alpha-2 antagonist, such as atipamezole.
Signaling Pathway Diagrams
Caption: this compound's mechanism of action.
Caption: Dexmedetomidine's mechanism of action.
Comparative Efficacy and Sedation Quality
Dexmedetomidine generally provides a higher degree of sedation compared to this compound when used as a premedication.
| Parameter | This compound | Dexmedetomidine | Citation |
| Sedation Score | Lower | Higher | |
| Onset of Sedation | Rapid | ~10 minutes (IV) | |
| Duration of Action | 4-8 hours (dose-dependent) | 40-90 minutes | |
| Analgesia | None | Yes | |
| Reversibility | No antagonist | Reversible with atipamezole |
A study comparing premedication with either this compound (0.02 mg/kg) and methadone (0.3 mg/kg) or dexmedetomidine (2 µg/kg) and methadone (0.3 mg/kg) found that the dexmedetomidine group exhibited a significantly higher sedation score. Another study found that a combination of dexmedetomidine and hydromorphone resulted in higher sedation scores compared to an this compound-hydromorphone combination.
Cardiovascular Effects
The cardiovascular effects of this compound and dexmedetomidine differ significantly and are a critical consideration in clinical and research settings.
| Parameter | This compound | Dexmedetomidine | Citation |
| Heart Rate (HR) | Variable, can increase | Significant decrease (Bradycardia) | |
| Blood Pressure (BP) | Hypotension | Biphasic: initial hypertension followed by normo- or hypotension | |
| Cardiac Output (CO) | Maintained | Significant decrease | |
| Systemic Vascular Resistance | Decreased | Increased |
This compound's alpha-1 adrenergic blockade leads to vasodilation and a subsequent drop in blood pressure. In contrast, dexmedetomidine causes an initial peripheral vasoconstriction, leading to a transient increase in blood pressure and a reflex decrease in heart rate. This is followed by a centrally mediated decrease in sympathetic tone, which can lead to a more sustained bradycardia and decreased cardiac output.
A prospective, randomized crossover study in six healthy adult dogs reported that hypotension developed after this compound administration and persisted during isoflurane anesthesia, while cardiac output was maintained. Conversely, dexmedetomidine premedication led to bradycardia, hypertension, and a significant reduction in cardiac output, which improved during isoflurane maintenance.
Respiratory Effects
Both drugs can cause respiratory depression, although the characteristics may differ.
| Parameter | This compound | Dexmedetomidine | Citation |
| Respiratory Rate (RR) | Decreased | Decreased | |
| Tidal Volume (Vt) | Generally maintained | May increase | |
| Minute Ventilation | Decreased | Decreased |
In a study where dogs were premedicated with either this compound or dexmedetomidine (both with methadone), the dexmedetomidine group showed a lower respiratory rate and a higher incidence of hypercapnia after propofol induction.
Experimental Protocols
Study 1: Petruccione et al. (2021) - Comparison in Brachycephalic Dogs
-
Objective: To compare dexmedetomidine with this compound for premedication in dogs undergoing surgery for brachycephalic obstructive airway syndrome (BOAS).
-
Animals: 40 client-owned dogs.
-
Protocols:
-
Group A: this compound (20 μg/kg) and methadone (0.3 mg/kg) administered intramuscularly.
-
Group D: Dexmedetomidine (2 μg/kg) and methadone (0.3 mg/kg) administered intramuscularly.
-
-
Anesthesia: Induced with propofol and maintained with sevoflurane.
-
Key Measurements: Sedation scores, propofol dose, induction and recovery quality scores, cardiovascular parameters, and time to extubation.
-
Results: The dexmedetomidine group was more sedated and required less propofol for induction. Time to extubation was shorter in the dexmedetomidine group.
Study 2: Monteiro et al. (2024) - Anesthetic Induction with Propofol
-
Objective: To evaluate the effect of premedication with this compound or dexmedetomidine with methadone on anesthetic induction with propofol.
-
Animals: 24 healthy adult dogs.
-
Protocols:
-
ACP Group: this compound (0.02 mg/kg) and methadone (0.3 mg/kg) administered intramuscularly.
-
DEX Group: Dexmedetomidine (2 µg/kg) and methadone (0.3 mg/kg) administered intramuscularly.
-
-
Anesthesia Induction: Propofol administered at a rate of 1 mg/kg/min.
-
Key Measurements: Sedation level, total propofol dose, induction time, and cardiopulmonary variables.
-
Results: The dexmedetomidine group had higher sedation scores, required a lower propofol dose, and had a shorter induction time. However, this group also showed a greater impact on heart rate and respiratory parameters post-induction.
Experimental Workflow Diagram
Caption: Generalized experimental workflow.
Summary and Conclusion
The choice between this compound and dexmedetomidine for canine sedation in a research setting depends on the specific requirements of the study.
-
Dexmedetomidine offers superior and more reliable sedation and provides analgesia, which is absent with this compound. Its effects are reversible, allowing for a more controlled recovery. However, it induces profound cardiovascular changes, including a significant decrease in heart rate and cardiac output, which must be carefully monitored.
-
This compound provides moderate tranquilization and is associated with a risk of hypotension, though cardiac output is generally maintained. The lack of an antagonist means its effects, which can be long-lasting, cannot be reversed. It is not suitable for procedures requiring analgesia.
For studies requiring deep sedation, analgesia, and a controlled recovery period, dexmedetomidine is often the preferred agent, provided the cardiovascular status of the animal is closely monitored. This compound may be suitable for mild tranquilization in healthy animals where analgesia is not required and hypotension can be managed. The combination of these sedatives with opioids is common practice to enhance sedation and provide analgesia, which can influence the overall physiological response.
References
Comparative Efficacy of Acepromazine and Xylazine in Large Animal Sedation: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative efficacy of acepromazine and xylazine in large animals, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these common sedatives.
Executive Summary
This compound, a phenothiazine tranquilizer, and xylazine, an alpha-2 adrenergic agonist, are both widely used for sedation in large animals, particularly horses and cattle. While both induce a state of calmness and facilitate handling, their pharmacological profiles, efficacy, and adverse effects differ significantly. Xylazine generally produces a more profound and reliable sedation with a faster onset of action, whereas this compound induces a milder tranquilization with a longer duration. The choice between these two agents, or their combined use, depends on the desired level and duration of sedation, the species of the animal, and the clinical context.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of this compound and xylazine in horses and cattle.
Table 1: Comparative Sedative Efficacy in Horses
| Parameter | This compound (0.05 mg/kg IV) | Xylazine (0.5 mg/kg IV) | Reference |
| Onset of Sedation | 19.55 minutes (average) | 2-3 minutes | [1][2] |
| Time to Maximum Sedation | 33.64 minutes (average) | Not explicitly stated, but rapid | [1][2] |
| Duration of Sedation | Recovery started at 61.82 min, with light sedation persisting at 90 min | Full recovery in 69.54 minutes (average) | [1] |
| Sedation Score (0-3 scale) | 1.55 (light to moderate) | 2.45 (moderate to deep) |
Table 2: Physiological Effects in Cattle
| Parameter | This compound (0.05 mg/kg IM) | Xylazine (0.05 mg/kg IM) | Reference |
| Plasma Cortisol | Significant increase (2.84 x baseline) | No significant increase | |
| Blood Glucose | No significant change | Hyperglycemic response (1.66 x baseline) | |
| Hematocrit | Decrease (0.81 x baseline) | Decrease (0.88 x baseline) | |
| Uterine Artery Flow (in pregnant cows, different dosages) | Non-significant reduction | Marked and sustained decrease | |
| Oxygen Delivery to Uterus (in pregnant cows) | Non-significant reduction | Significant reduction (up to 59%) |
Experimental Protocols
Comparative Sedation Study in Horses
A study comparing the sedative effects of this compound and xylazine was conducted on 5 healthy adult horses in 22 trials.
-
Animals: 5 horses of different breeds and ages.
-
Drug Administration:
-
This compound maleate: 0.05 mg/kg administered intravenously (IV).
-
Xylazine hydrochloride: 0.5 mg/kg administered intravenously (IV).
-
-
Procedure: Each horse received both treatments on separate occasions with a washout period of at least one week between trials. The drugs were administered via a jugular catheter.
-
Data Collection:
-
Onset of sedation: Time from injection to the first observable signs of sedation.
-
Maximum sedation: Time to achieve the deepest level of sedation.
-
Duration of sedation: Time from onset until the animal appeared to be fully recovered.
-
Sedation score: Assessed on a 4-point scale (0 = no sedation, 1 = light sedation, 2 = moderate sedation, 3 = deep sedation) based on behavioral signs such as posture, demeanor, and response to stimuli.
-
Experimental workflow for the comparative sedation study in horses.
Stress Response Study in Cattle
The effects of this compound and xylazine on stress indicators were evaluated in nine cows.
-
Animals: 9 healthy, non-pregnant cows.
-
Drug Administration:
-
This compound: 0.05 mg/kg administered intramuscularly (IM).
-
Xylazine: 0.05 mg/kg administered intramuscularly (IM).
-
Saline (control): 2.5 ml administered intramuscularly (IM).
-
-
Procedure: Each cow received each of the three treatments on different occasions with at least a one-week interval. After injection, the animals were transported for 5 minutes.
-
Data Collection: Blood samples were collected before and at multiple time points after treatment to measure plasma cortisol, blood glucose, and hematocrit.
Signaling Pathways
This compound Signaling Pathway
This compound's sedative effects are primarily mediated through its antagonism of dopamine D2 receptors in the central nervous system. It also blocks alpha-1 adrenergic receptors, contributing to its calming effects and causing vasodilation.
Simplified signaling pathway of this compound's sedative action.
Xylazine Signaling Pathway
Xylazine is an agonist at alpha-2 adrenergic receptors. Its sedative and analgesic effects are thought to be mediated through the PKA/ERK/CREB signaling pathway. Activation of alpha-2 receptors leads to a decrease in the release of norepinephrine and dopamine in the central nervous system.
Proposed signaling pathway for xylazine-induced sedation.
Discussion of Efficacy and Adverse Effects
Efficacy:
-
Xylazine provides a more profound, reliable, and faster-acting sedation compared to this compound. This makes it suitable for procedures requiring a deeper level of sedation and for more fractious animals.
-
This compound produces a milder tranquilization and is often described as a "chemical restraint" rather than a true sedative. Its longer duration of action can be advantageous for prolonged procedures or transport.
Adverse Effects:
-
Xylazine is associated with significant cardiovascular effects, including bradycardia and initial hypertension followed by hypotension. It can also cause respiratory depression, hyperglycemia, and diuresis. Caution is advised in pregnant animals, as it can reduce uterine blood flow.
-
This compound can cause hypotension due to its alpha-adrenergic blocking properties. It does not provide analgesia. A key concern in stallions is the risk of priapism.
Conclusion
Both this compound and xylazine are valuable tools for large animal sedation, each with a distinct profile of efficacy and adverse effects. Xylazine offers rapid and deep sedation, while this compound provides a longer-lasting, milder tranquilization. The choice of sedative should be based on a thorough understanding of the drug's properties, the specific needs of the procedure, and the physiological status of the animal. For many procedures, a combination of these agents at lower doses may provide optimal sedation while minimizing adverse effects. Further research into the nuanced effects of these drugs in different large animal species and under various clinical conditions is warranted to continue to refine sedation protocols and improve animal welfare.
References
A Comparative Analysis of Acepromazine and Midazolam as Pre-Anesthetic Agents in Goats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acepromazine and midazolam when used as pre-anesthetic agents in goats, supported by experimental data. The following sections detail their sedative and physiological effects, outline the experimental protocols used in key studies, and illustrate their mechanisms of action.
Performance Comparison
This compound and midazolam are common pre-anesthetic medications in veterinary medicine, utilized to induce sedation and reduce the required dose of induction agents.[1] In goats, both drugs have demonstrated effective sedative properties.[2][3] However, their performance, particularly concerning their impact on cardiopulmonary function and their anesthetic-sparing effects, shows notable differences.
Midazolam, administered alone or in combination with other agents like butorphanol, has been shown to significantly reduce the induction dose of propofol, a common anesthetic agent.[1][4] this compound has also been noted for its sedative qualities. Studies indicate that both this compound and midazolam can produce significant sedation when used alone.
From a safety and efficacy standpoint, midazolam appears to offer an advantage. Research suggests that sedation with midazolam, either alone or combined with butorphanol, results in minimal cardiopulmonary effects in goats. While both drugs generally maintain cardiovascular and respiratory parameters within normal limits, this compound is known to cause peripheral vasodilation, which can lead to hypotension. In contrast, midazolam is reported to have mild cardiovascular and respiratory effects at clinical dosages.
One study directly comparing the two found that while both produced good quality induction of anesthesia, midazolam was superior in reducing the required dose of propofol. The quality of recovery from anesthesia is also a critical factor.
Quantitative Data Summary
The following tables summarize quantitative data from a key comparative study on the effects of this compound and midazolam as pre-anesthetics in goats.
Table 1: Sedation Scores and Anesthetic Induction Agent Requirements
| Pre-anesthetic Agent | Dosage (IM) | Sedation Score (0-3 scale) | Propofol Induction Dose (mg/kg) |
| Saline (Control) | 1.0 ml | 0.2 ± 0.4 | 5.8 ± 1.2 |
| This compound (ACE) | 0.05 mg/kg | 1.3 ± 0.5 | 4.8 ± 0.8 |
| Midazolam (MID) | 0.3 mg/kg | 1.5 ± 0.5 | 3.8 ± 0.8* |
*Statistically significant difference (P < 0.05) from the saline control group. Data sourced from Dzikiti et al. (2009).
Table 2: Cardiopulmonary Effects Following Pre-anesthetic Administration
| Parameter | Saline (Control) | This compound (0.05 mg/kg IM) | Midazolam (0.3 mg/kg IM) |
| Heart Rate (beats/min) | 88 ± 16 | 92 ± 20 | 100 ± 12 |
| Respiratory Rate (breaths/min) | 24 ± 4 | 22 ± 6 | 26 ± 5 |
| Mean Arterial Pressure (mmHg) | 98 ± 10 | 95 ± 8 | 102 ± 9 |
Data represents measurements taken 20 minutes after premedication, prior to induction. No statistically significant differences were observed between the groups for these parameters. Data adapted from Dzikiti et al. (2009).
Experimental Protocols
The data presented in this guide is primarily derived from a randomized cross-over study conducted by Dzikiti and colleagues (2009). The key methodologies employed in this and similar studies are detailed below.
Animal Subjects and Housing:
-
The study utilized six healthy Boer-Indigenous African crossbreed goats.
-
Animals were housed in a controlled environment and acclimatized before the experiments.
-
Food and water were withheld for a specified period before anesthesia, a standard procedure to prevent regurgitation and aspiration.
Drug Administration and Experimental Groups:
-
The study involved a randomized cross-over design where each goat received each of the following treatments with a washout period of at least three weeks between treatments:
-
Group SAL (Control): Saline (1.0 ml)
-
Group ACE: this compound (0.05 mg/kg)
-
Group MID: Midazolam (0.3 mg/kg)
-
Other groups involving butorphanol and combinations were also studied.
-
-
All pre-anesthetic agents were administered via intramuscular (IM) injection.
Data Collection and Monitoring:
-
Sedation Assessment: The degree of sedation was evaluated 20 minutes after the administration of the pre-anesthetic agents using a numerical rating scale.
-
Anesthetic Induction: Thirty minutes after premedication, anesthesia was induced with an intravenous administration of propofol until endotracheal intubation was possible. The total dose of propofol required was recorded.
-
Cardiopulmonary Monitoring: Parameters such as heart rate, respiratory rate, and mean arterial pressure were monitored continuously. Arterial blood gas analysis was also performed to assess respiratory function.
Mechanism of Action
The differing effects of this compound and midazolam stem from their distinct mechanisms of action at the cellular level.
This compound Signaling Pathway
This compound is a phenothiazine derivative that acts as an antagonist at several postsynaptic receptors. Its primary sedative effects are attributed to the blockade of dopamine D2 receptors in the central nervous system. Additionally, its action as an antagonist at α1-adrenergic receptors leads to vasodilation and potential hypotension. This compound also has antihistaminic and anticholinergic properties.
Caption: this compound's mechanism of action.
Midazolam Signaling Pathway
Midazolam is a benzodiazepine that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This potentiation increases the influx of chloride ions into the neuron, leading to hyperpolarization and making it less likely to fire. This increased inhibition in the central nervous system results in sedation, anxiolysis, and muscle relaxation.
Caption: Midazolam's mechanism of action.
References
- 1. DSpace [repository.up.ac.za]
- 2. Sedative and cardiopulmonary effects of this compound, midazolam, butorphanol, this compound-butorphanol and midazolam-butorphanol on propofol anaesthesia in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sedative and cardiopulmonary effects of this compound, midazolam, butorphanol, this compound-butorphanol and midazolam-butorphanol on propofol anaesthesia in goats | Dzikitia | Journal of the South African Veterinary Association [journals.jsava.aosis.co.za]
A Comparative Guide to the Quantitative Analysis of Acepromazine's Sedative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative effects of acepromazine, a commonly used phenothiazine tranquilizer in veterinary medicine. By examining quantitative data from various scoring systems and direct comparisons with alternative sedatives, this document aims to equip researchers with the necessary information to design and interpret studies on sedation.
Quantitative Comparison of Sedative Effects
The sedative properties of this compound have been quantified in numerous studies using various scoring systems. These systems typically assess a range of behavioral and physiological responses to gauge the depth and quality of sedation. Below are comparative data summarizing the effects of this compound when used alone and in combination with other agents.
Table 1: Comparison of Sedation Scores for this compound and Alternatives in Dogs
| Treatment Group | Dosage | Route | Sedation Scoring System | Mean/Median Sedation Score (Range) | Time Point of Peak Effect | Key Findings & Statistical Significance |
| This compound | 0.05 mg/kg | IM | Subjective Scoring System (SSS) & Numeric Rating Scale (NRS) | SSS: Significantly higher than saline at all time points. NRS: Scores not consistently different from saline. | 15-60 minutes | This compound produced significant sedation compared to a saline control when measured by SSS. The NRS was found to be a less reliable measure of sedation.[1][2] |
| This compound + Hydromorphone | This compound: 0.05 mg/kg; Hydromorphone: 0.1 mg/kg | IM | Subjective Scoring System (SSS) | Significantly greater sedation than saline at all time points and hydromorphone alone at 30 minutes. | 15-60 minutes | The combination of this compound and hydromorphone provides more effective sedation than hydromorphone alone.[1][2] |
| Hydromorphone | 0.1 mg/kg | IM | Subjective Scoring System (SSS) | Not significantly different from saline. | N/A | Hydromorphone alone did not produce significant sedation compared to a saline control.[1] |
| This compound + Methadone | This compound: 0.02 mg/kg; Methadone: 0.3 mg/kg | IM | 0-21 point scale | Lower sedation score compared to DEX group. | Pre-induction | The dexmedetomidine with methadone group showed a significantly higher sedation score (p < 0.001). |
| Dexmedetomidine + Methadone | Dexmedetomidine: 2 µg/kg; Methadone: 0.3 mg/kg | IM | 0-21 point scale | Higher sedation score compared to ACP group. | Pre-induction | This combination resulted in a significantly higher degree of sedation. |
| This compound + Dexmedetomidine | This compound: 0.05 mg/kg; Dexmedetomidine: 5 µg/kg | IM | Not specified | Significantly higher sedation scores at 5 and 20 minutes compared to dexmedetomidine alone. | 5-20 minutes | The addition of this compound to dexmedetomidine enhances the level of sedation. |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the quantitative analysis of this compound's sedative effects.
Validated Sedation Scoring in Dogs
A common methodology for quantifying sedation involves the use of a validated sedation scale. One such scale assesses seven key parameters:
-
Spontaneous Posture: Observing the dog's natural posture.
-
Palpebral Reflex: Assessing the blink reflex.
-
Eye Position: Noting the position of the eyeball.
-
Jaw & Tongue Relaxation: Evaluating muscle tone in the jaw and tongue.
-
Response to Noise: Observing the reaction to an auditory stimulus.
-
Resistance to Lateral Recumbency: Gauging the effort required to place the dog on its side.
-
General Appearance/Attitude: A holistic assessment of the dog's demeanor.
Each category is scored, and the sum provides a total sedation score, with higher scores indicating deeper sedation.
Comparative Study of this compound and Dexmedetomidine
In a randomized clinical trial, the sedative effects of this compound combined with methadone were compared to dexmedetomidine with methadone in healthy adult dogs.
-
Animal Subjects: Twenty-four healthy adult dogs.
-
Grouping: Dogs were randomly assigned to two groups:
-
ACP group: Received 0.02 mg/kg of this compound and 0.3 mg/kg of methadone.
-
DEX group: Received 2 µg/kg of dexmedetomidine and 0.3 mg/kg of methadone.
-
-
Administration: All premedications were administered intramuscularly.
-
Data Collection: Sedation levels were evaluated using a numerical scoring system before the induction of anesthesia with propofol. Cardiopulmonary variables were also monitored.
-
Statistical Analysis: Appropriate statistical tests were used to compare the sedation scores and other parameters between the two groups.
Visualizing a Typical Experimental Workflow and this compound's Signaling Pathway
To further clarify the experimental process and the underlying mechanism of this compound's action, the following diagrams are provided.
References
A Comparative Guide to Intramuscular vs. Subcutaneous Administration of Acepromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the intramuscular (IM) and subcutaneous (SC) routes for the administration of acepromazine, a phenothiazine neuroleptic agent commonly used in veterinary medicine for its sedative and tranquilizing effects. This document synthesizes available experimental data to objectively compare the performance of these two parenteral routes, offering valuable insights for preclinical and clinical research.
At a Glance: Key Differences and Considerations
While both intramuscular and subcutaneous injections are effective for delivering this compound, they present notable differences in their pharmacokinetic and pharmacodynamic profiles. The choice between these routes can impact the onset and duration of sedation, as well as the comfort of the animal subject. A primary consideration is the balance between the desired speed of onset and the potential for injection-site pain.
Quantitative Data Summary
| Parameter | Intramuscular (IM) Administration | Subcutaneous (SC) Administration | Species | Reference |
| Sedation Score | Not significantly different from SC route | Not significantly different from IM route | Dog | [1] |
| Reaction to Injection | Significantly greater than SC route (P=0.009) | Significantly less than IM route | Dog | [1] |
| Propofol Induction Dose | No statistically significant difference from SC route | No statistically significant difference from IM route | Dog | [1] |
Note: The study cited involved the co-administration of this compound (0.03 mg/kg) and buprenorphine (0.02 mg/kg).
Experimental Protocols
Study of Sedation and Injection Pain in Dogs[1]
A randomized controlled trial was conducted to compare the effects of intramuscular versus subcutaneous administration of an this compound-buprenorphine combination as a pre-anesthetic medication.
-
Subjects: Fifty-two client-owned dogs of American Society of Anesthesiologists (ASA) grade I or II, scheduled for diagnostic imaging.
-
Drug Formulation: A combination of this compound (0.03 mg/kg) and buprenorphine (0.02 mg/kg).
-
Administration: Dogs were randomly assigned to receive the drug combination via either the intramuscular or subcutaneous route.
-
Data Collection:
-
Reaction to Injection: Scored immediately after administration.
-
Sedation: Assessed before and one hour after pre-anesthetic medication.
-
Anesthetic Induction: The dose of propofol required to achieve tracheal intubation was recorded.
-
-
Key Findings: While sedation scores were comparable between the two groups, the intramuscular injection was found to be significantly more painful. There was no significant difference in the amount of propofol required for anesthetic induction between the two routes.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through antagonism of several key neurotransmitter receptors in the central and peripheral nervous system.[2] Its primary tranquilizing effects are attributed to the blockade of dopamine D2 receptors in the brain.
Additionally, this compound interacts with other receptors, contributing to its broad pharmacological profile:
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors leads to vasodilation and a subsequent drop in blood pressure.
-
Histamine H1 Receptors: Antagonism of these receptors contributes to the antiemetic and antihistaminic properties of the drug.
-
Muscarinic Receptors: this compound has anticholinergic effects, which can lead to side effects such as dry mouth and decreased gastrointestinal motility.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow: A Comparative Study
The following diagram illustrates a typical experimental workflow for comparing the intramuscular and subcutaneous routes of this compound administration.
Caption: Workflow for comparing IM and SC this compound.
Conclusion and Recommendations
Based on the available evidence, both intramuscular and subcutaneous routes of this compound administration are effective in inducing sedation. The choice of administration route should be guided by the specific requirements of the research protocol and considerations for animal welfare.
-
Subcutaneous administration is the preferred route when minimizing injection-site pain is a priority, as it has been shown to be significantly less painful than intramuscular injection. The level of sedation achieved is comparable to the intramuscular route.
-
Intramuscular administration may be considered when a more rapid onset of action is desired, although specific pharmacokinetic data to definitively support a faster onset compared to the subcutaneous route is lacking. The potential for increased injection-site pain should be a key consideration.
For studies where the subtle timing of sedative effects is critical, researchers should consider conducting pilot studies to establish the precise onset and peak effect times for each route within their specific animal model and experimental conditions. Further research is warranted to fully characterize and compare the pharmacokinetic profiles of intramuscular and subcutaneous this compound administration.
References
A Comparative Analysis of Acepromazine's Pharmacokinetic Profiles Across Canines, Felines, and Equines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of acepromazine, a commonly used phenothiazine tranquilizer, across three key veterinary species: dogs, cats, and horses. Understanding the species-specific differences in how this drug is absorbed, distributed, metabolized, and eliminated is crucial for optimizing its therapeutic efficacy and ensuring animal safety. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the drug's mechanism of action.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in dogs, horses, and cats following intravenous (IV) and oral (PO) administration. These values highlight the significant inter-species variability in drug disposition.
Table 1: Intravenous (IV) Administration of this compound
| Parameter | Dog | Horse | Cat |
| Dose (mg/kg) | Data Not Available | 0.09 - 0.3 | Data Not Available |
| Half-life (t½) | 7.1 hours | 2.5 - 5.16 hours | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available | 6.6 L/kg | Data Not Available |
| Protein Binding | ~50% | >99% | Data Not Available |
Table 2: Oral (PO) Administration of this compound
| Parameter | Dog | Horse | Cat |
| Dose (mg/kg) | 1.3 - 1.5 | 0.5 | Dose not specified |
| Bioavailability (F) | 20% | 55.1% | Erratic |
| Time to Peak (Tmax) | ~1 hour | 0.4 hours | Data Not Available |
| Peak Concentration (Cmax) | Data Not Available | 59 ng/mL | Data Not Available |
| Half-life (t½) | 15.9 hours | 6.04 - 8.58 hours | ~3 hours |
| Volume of Distribution (Vd) | 2 L/kg | Data Not Available | Data Not Available |
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies employing rigorous methodologies. While specific protocols vary between studies, the following outlines the general experimental design.
1. Animal Subjects:
-
Healthy, adult male and female dogs, cats, and horses were used in the cited studies.
-
Animals were acclimatized to the study environment before the experiments.
2. Drug Administration:
-
Intravenous (IV): this compound maleate solution was administered as a bolus injection into a major vein (e.g., jugular vein).
-
Oral (PO): this compound maleate tablets or paste were administered directly into the animal's mouth.
3. Sample Collection:
-
Blood samples were collected from a catheter placed in a vein (e.g., jugular, cephalic) at predetermined time points before and after drug administration.
-
For horses, sampling times after IV administration have been reported at intervals ranging from minutes to several hours post-dose.[1]
-
Urine samples were also collected in some studies to analyze for parent drug and metabolites.
4. Sample Processing and Analysis:
-
Blood samples were centrifuged to separate plasma.
-
Plasma samples were stored frozen until analysis.
-
Concentrations of this compound and its metabolites in plasma were quantified using validated analytical methods, primarily high-performance liquid chromatography (HPLC) with electrochemical detection or, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
Mechanism of Action and Signaling Pathway
This compound exerts its sedative and tranquilizing effects primarily by acting as an antagonist at dopamine D2 receptors in the central nervous system.[2][3] Its interaction with other receptors contributes to its broader pharmacological profile.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow
The general workflow for a pharmacokinetic study of this compound is depicted below.
Caption: General workflow for this compound pharmacokinetic studies.
References
A Comparative Analysis of Acepromazine in Combination with Buprenorphine Versus Butorphanol for Analgesia in Veterinary Medicine
In the realm of veterinary medicine, achieving optimal analgesia and sedation is paramount for surgical success and patient welfare. A common practice involves the combination of a sedative, such as acepromazine, with an opioid analgesic. This guide provides a detailed comparison of two frequently used opioid combinations: this compound with buprenorphine and this compound with butorphanol. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform clinical and research decisions.
Overview of Analgesic Properties
Buprenorphine, a partial mu-opioid receptor agonist, is recognized for its long duration of action and potent analgesic effects.[1][2] In contrast, butorphanol acts as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist, providing shorter-acting analgesia.[2] When combined with the phenothiazine sedative this compound, these opioids offer a synergistic effect, enhancing sedation and analgesia.[3]
The choice between these combinations often depends on the anticipated level and duration of pain, the species of the patient, and the desired level of sedation.
Quantitative Comparison of Efficacy and Physiological Effects
The following tables summarize quantitative data from clinical trials comparing the two drug combinations in feline and canine models.
Table 1: Postoperative Analgesia in Cats
| Parameter | This compound + Buprenorphine | This compound + Butorphanol | Significance | Reference |
| Pain Score (0-3 scale) | Lower overall pain scores | Higher overall pain scores | P=0.0465 | [1] |
| Cats with Pain Score 0 at 24h | 83% | 63% | P<0.04 | |
| Median Pain Score at 20 min post-op | 3.5 (range 1-7) | 11 (range 9-16) | P < 0.001 | |
| Rescue Analgesia Requirement | 3 of 12 cats | 9 of 10 cats | P = 0.01 | |
| Heart Rate at 2h post-op (bpm) | 172 ± 25 | 162 ± 28 | P=0.0362 | |
| Respiratory Rate at 1h post-op (breaths/min) | 31 ± 8 | 35 ± 12 | P=0.0301 | |
| Respiratory Rate at 2h post-op (breaths/min) | 31 ± 9 | 36 ± 13 | P=0.0129 |
Table 2: Cardiopulmonary and Sedative Effects in Dogs
| Parameter | This compound + Buprenorphine | This compound + Butorphanol | Significance | Reference |
| Heart Rate (20-120 min post-induction) | Significantly higher | Lower | P<0.05 | |
| Mean Arterial Blood Pressure (40 & 120 min post-induction) | Significantly decreased | Higher | P<0.05 | |
| Respiratory Rate (60, 100, 120 min post-induction) | Significantly decreased | Higher | P<0.05 | |
| Sedation Scores | Similar sedation scores reported in one study | Similar sedation scores reported in one study | No significant difference |
Experimental Protocols
The data presented above were derived from prospective, randomized, and often blinded clinical trials. Below are summaries of the methodologies employed in key studies.
Study 1: Postoperative Analgesia in Cats (Slingsby & Waterman-Pearson, 2009)
-
Animals: 153 cats undergoing various surgical procedures.
-
Drug Administration:
-
Group 1: Buprenorphine (10-20 µg/kg) with this compound.
-
Group 2: Butorphanol (0.4 mg/kg) with this compound.
-
-
Anesthesia: Anesthesia was induced with propofol, Saffan, or thiopentone and maintained with isoflurane or halothane.
-
Pain Assessment: Pain and sedation were assessed at 1, 2, 4, 8, and 24 hours post-surgery using a four-point simple descriptive scale (0-3).
-
Statistical Analysis: Non-parametric tests were used for pain and sedation data, while t-tests or ANOVA were used for continuous data.
Study 2: Perioperative Analgesic Efficacy in Cats (Warne et al., 2014)
-
Animals: Cats undergoing ovariohysterectomy.
-
Drug Administration:
-
Group 1: Buprenorphine (0.02 mg/kg, IM) with medetomidine (0.015 mg/kg).
-
Group 2: Butorphanol (0.4 mg/kg, IM) with medetomidine (0.015 mg/kg).
-
-
Pain Assessment: A validated multidimensional composite scale was used to obtain pain scores.
-
Statistical Analysis: Statistical significance was set at P < 0.05.
Study 3: Anesthetic and Cardiopulmonary Parameters in Dogs (Odoma et al., 2017)
-
Animals: Six mature Nigerian indigenous dogs.
-
Drug Administration:
-
Group 1: this compound (0.03 mg/kg, IM) and butorphanol (0.4 mg/kg, IM).
-
Group 2: this compound (0.03 mg/kg, IM) and buprenorphine (0.02 mg/kg, IM).
-
-
Anesthesia: Propofol was administered via total intravenous anesthesia (TIVA).
-
Monitoring: Cardiopulmonary parameters were recorded at 20-minute intervals for 2 hours.
-
Statistical Analysis: Significance was determined at p<0.05.
Signaling Pathways and Experimental Workflow
The differential effects of buprenorphine and butorphanol stem from their interactions with opioid receptors. The following diagram illustrates the primary signaling pathways.
References
Evaluating the Synergistic Effects of Acepromazine with Other Tranquilizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of acepromazine when combined with other tranquilizers, including opioids, alpha-2 adrenergic agonists, and benzodiazepines. The information presented is collated from various experimental studies to aid in research and development of veterinary sedative and anesthetic protocols.
Comparative Analysis of Sedative and Physiological Effects
The following tables summarize quantitative data from studies evaluating the synergistic effects of this compound with various tranquilizers in canines and felines. These tables provide a clear comparison of sedation scores and key physiological changes observed with different drug combinations.
Table 1: Synergistic Effects of this compound with Opioids in Dogs
| Drug Combination (Dosage) | Sedation Score | Heart Rate (HR) | Systolic Arterial Pressure (SAP) | Respiratory Rate (fR) | Adverse Effects | Reference |
| This compound (0.05 mg/kg IV) + Morphine (0.5 mg/kg IV) | Increased sedation compared to this compound alone | Further decrease | No significant change | No significant change | Retching and vomiting in some dogs | [1] |
| This compound (0.05 mg/kg IV) + Methadone (0.5 mg/kg IV) | Greater sedation than morphine, butorphanol, and tramadol combinations | No significant change | No significant change | No significant change | No vomiting observed | [1][2] |
| This compound (0.05 mg/kg IV) + Butorphanol (0.2 mg/kg IV) | Moderate sedation | Further decrease | No significant change | Decreased | Minimal adverse effects | [1][2] |
| This compound (0.05 mg/kg IV) + Tramadol (2 mg/kg IV) | Minor changes in sedation | Further decrease | Decreased | No significant change | Minimal adverse effects | |
| This compound (0.05 mg/kg IM) + Morphine (0.25, 0.5, 1.0 mg/kg IM) | Dose-dependent increase in sedation, with 1.0 mg/kg showing the highest scores | Maintained within acceptable limits | Maintained within acceptable limits | Maintained within acceptable limits | Not specified | |
| This compound (0.22 mg/kg IV) + Oxymorphone (0.22 mg/kg IV) | Marked sedation and lateral recumbency; better than butorphanol combinations | Maintained within acceptable limits | Maintained within acceptable limits | Maintained within acceptable limits | Defecation in most dogs | |
| This compound (0.05 mg/kg IM) + Hydromorphone (0.1 mg/kg IM) | Significantly greater sedation than hydromorphone alone | Not specified | Not specified | Not specified | Not specified |
Table 2: Synergistic Effects of this compound with Alpha-2 Agonists
| Drug Combination (Dosage) | Species | Sedation Score | Heart Rate (HR) | Systolic Arterial Pressure (SAP) | Adverse Effects | Reference |
| This compound (0.03 mg/kg IM) + Dexmedetomidine (5 µg/kg IM) | Cats | More profound sedation with faster onset compared to dexmedetomidine alone | Significantly lower | Significantly lower than baseline | Lower incidence of emesis | |
| This compound (0.015 mg/kg IM) + Dexmedetomidine (3 µg/kg IM) | Dogs | Not explicitly scored, but combination used for sedation | Not specified | Not specified | Reduced intraocular pressure and pupil diameter | |
| This compound (0.05 mg/kg IM) + Xylazine (0.5 mg/kg IM) | Dogs | Effective sedation | Significantly decreased | Not specified | Significant reduction in respiratory rate |
Table 3: Synergistic Effects of this compound with Benzodiazepines and Other Combinations
| Drug Combination (Dosage) | Species | Sedation Score | Propofol Dose Reduction | Heart Rate (HR) | Blood Pressure (BP) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound (0.05 mg/kg IM) + Morphine (0.5 mg/kg IM) + Midazolam (0.5 mg/kg IM) | Dogs | Significantly higher than midazolam-morphine combination | Significantly lower than midazolam-morphine | Decreased after treatment and intubation | Decreased following treatment | | | this compound (0.05 mg/kg IM) + Ketamine (10 mg/kg IM) | Dogs | Longer duration of general anesthesia (62.8 min vs 30 min with ketamine alone) | Not applicable | Non-significant decrease | Not specified | |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Comparison of this compound-Opioid Combinations in Dogs
-
Objective: To compare the sedative and cardiorespiratory effects of this compound combined with different opioids.
-
Study Design: Prospective, randomized, blinded, crossover experimental trial.
-
Animals: Clinically healthy adult dogs.
-
Procedure:
-
A baseline assessment of physiological parameters (heart rate, blood pressure, respiratory rate, temperature) and sedation level is performed.
-
This compound is administered intravenously (e.g., 0.05 mg/kg).
-
After a set period (e.g., 15 minutes), one of the following opioids is administered intravenously in a randomized order:
-
Morphine (e.g., 0.5 mg/kg)
-
Methadone (e.g., 0.5 mg/kg)
-
Butorphanol (e.g., 0.2 mg/kg)
-
Tramadol (e.g., 2 mg/kg)
-
-
Sedation is scored at regular intervals (e.g., every 15 minutes for 120 minutes) using a validated scoring system (e.g., a numeric descriptive scale).
-
Cardiorespiratory variables are monitored continuously or at frequent intervals.
-
A washout period of at least one week is allowed between treatments for each dog.
-
-
Data Analysis: Sedation scores and physiological data are compared between treatment groups and baseline values using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Evaluation of this compound-Dexmedetomidine Combination in Cats
-
Objective: To assess the sedative, antiemetic, and cardiovascular effects of this compound combined with dexmedetomidine.
-
Study Design: Randomized controlled trial.
-
Animals: Healthy adult male cats.
-
Procedure:
-
Cats are randomly assigned to one of two groups:
-
Group GD: Dexmedetomidine (5 µg/kg IM)
-
Group GDA: Dexmedetomidine (5 µg/kg IM) with this compound (0.03 mg/kg IM)
-
-
Baseline measurements of heart rate, respiratory rate, systolic arterial pressure, and rectal temperature are recorded.
-
Measurements are repeated at 20 minutes and then at 10-minute intervals following sedation.
-
Sedation is scored using a numerical scale (e.g., 0-4).
-
The number of emetic episodes is recorded.
-
-
Data Analysis: Data are compared between the two groups using statistical tests such as ANOVA and Mann-Whitney U test.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other tranquilizers can be attributed to their complementary actions on different neurotransmitter systems in the central nervous system.
This compound primarily acts as an antagonist at dopamine D2 receptors, leading to sedation. It also has antagonistic effects at α1-adrenergic, H1-histaminergic, and muscarinic cholinergic receptors.
-
With Opioids: Opioids (e.g., morphine, methadone) are agonists at μ (mu), κ (kappa), and δ (delta) opioid receptors. Activation of these G-protein coupled receptors leads to hyperpolarization of neurons and reduced neurotransmitter release, resulting in analgesia and sedation. The combination of dopamine D2 receptor antagonism by this compound and opioid receptor agonism results in enhanced CNS depression.
-
With Alpha-2 Agonists: Alpha-2 adrenergic agonists like dexmedetomidine stimulate α2-adrenoceptors in the brainstem, which inhibits the release of norepinephrine. This reduction in sympathetic outflow leads to sedation and analgesia. The combination of this compound's dopamine antagonism with the sympatholytic effects of alpha-2 agonists produces profound sedation.
-
With Benzodiazepines: Benzodiazepines (e.g., midazolam, diazepam) enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to sedation, anxiolysis, and muscle relaxation. The concurrent administration with this compound results in a multi-faceted depression of the central nervous system.
Caption: Signaling pathways of this compound and synergistic tranquilizers.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of tranquilizer combinations.
Caption: A generalized experimental workflow for comparative drug studies.
Conclusion
The combination of this compound with other tranquilizers, particularly opioids and alpha-2 adrenergic agonists, demonstrates significant synergistic effects, leading to enhanced sedation. This allows for the use of lower doses of each drug, potentially reducing the incidence and severity of dose-dependent side effects. The choice of combination should be tailored to the individual patient and the desired level and duration of sedation, taking into account the potential adverse effects of each drug class. Further research is warranted to explore the synergistic effects of this compound with other novel tranquilizers and to further elucidate the underlying molecular mechanisms of these interactions.
References
Acepromazine as a Pharmaceutical-Grade Alternative to Chlorprothixene in Murine Research: A Comparative Guide
For researchers conducting studies in mice requiring sedation, particularly in fields like visual neuroscience, chlorprothixene has been a common choice to reduce the necessary dosage of primary anesthetics like isoflurane. However, its status as a non-pharmaceutical-grade chemical in the United States raises concerns regarding purity, sterility, and regulatory compliance. This guide provides a detailed comparison of acepromazine, a readily available pharmaceutical-grade phenothiazine, with chlorprothixene, supported by experimental data from murine studies.
Comparative Efficacy and Physiological Effects
A key study directly comparing this compound and chlorprothixene in male 15-week-old mice investigated their suitability for pupillary light reflex (PLR) imaging.[1][2][3] The findings indicate that at the doses tested, this compound is a suitable pharmaceutical-grade alternative to chlorprothixene.[1][3]
The sedative effects of both drugs, in conjunction with isoflurane, were statistically indistinguishable across several measures. Mice treated with either sedative required a lower concentration of isoflurane (0.5%) for anesthesia maintenance compared to the saline control group (1%). A significant advantage of using either sedative was the reduction of pupillary drift, a common issue in mice anesthetized with isoflurane alone that can interfere with ocular imaging.
While both sedatives performed similarly in enabling stable PLR measurements, there were notable differences in recovery. Full recovery was not consistently achieved in any of the sedative groups at the tested dosages. Specifically, none of the mice receiving this compound achieved full recovery within the 60-minute post-anesthesia observation period, whereas three mice in the chlorprothixene group did. This suggests that for survival procedures, lower doses of this compound should be investigated.
| Parameter | This compound (5 mg/kg) | Chlorprothixene (1 mg/kg) | Saline |
| Isoflurane Maintenance | 0.5% | 0.5% | 1% |
| Pupillary Drift | Significantly less than saline | Significantly less than saline | Frequent |
| Time to Max. Pupil Constriction | Faster than saline | Faster than saline | Slower than sedative groups |
| Heart Rate | No significant difference from saline | Higher than saline | Lower than chlorpromazine & chlorprothixene groups |
| Blood Oxygen Saturation | >90% | >90% | >90% |
| Full Recovery (within 60 min) | 0 out of 10 mice | 3 out of 10 mice | 10 out of 10 mice |
Mechanism of Action: A Shared Pathway
Both this compound and chlorprothixene are multi-receptor antagonists, with their primary sedative and antipsychotic effects attributed to the blockade of dopamine D2 receptors in the central nervous system. This antagonism reduces dopaminergic neurotransmission, leading to sedation and a calming effect.
Beyond their affinity for D2 receptors, both compounds interact with a range of other receptors, which contributes to their broad pharmacological profiles and side effects. These include:
-
Dopamine D1, D3, D4, and D5 receptors
-
Serotonin (5-HT) receptors , particularly 5-HT2
-
Histamine H1 receptors , contributing to sedative effects
-
Alpha-1 adrenergic receptors , which can lead to vasodilation and hypotension
-
Muscarinic acetylcholine receptors , resulting in anticholinergic effects like dry mouth
The binding affinities (Ki) for chlorprothixene at various human dopamine and histamine receptors have been reported as follows: D1 (18 nM), D2 (2.96 nM), D3 (4.56 nM), D5 (9 nM), and H1 (3.75 nM).
Dopamine D2 Receptor Antagonism by this compound and Chlorprothixene.
Experimental Protocols
The following is a summary of the experimental protocol used in the direct comparative study of this compound and chlorprothixene in mice.
Animals: Male 15-week-old B6129SF2/J mice were used. Animals were dark-adapted overnight before the experiment.
Drug Administration: Mice were randomly assigned to one of four groups (n=10 per group) and received an intraperitoneal (IP) injection of one of the following:
-
This compound: 5 mg/kg
-
Chlorprothixene: 1 mg/kg
-
Chlorpromazine: 10 mg/kg
-
Saline (0.9%)
Chlorprothixene was dissolved in dimethylsulfoxide (DMSO) and then diluted with saline. This compound was diluted with saline.
Anesthesia and Monitoring:
-
Induction: Anesthesia was induced with isoflurane.
-
Maintenance: Anesthesia was maintained with 0.5% isoflurane for the sedative-treated groups and 1% isoflurane for the saline group.
-
Physiological Monitoring: Heart rate and blood oxygen saturation were monitored throughout the procedure.
Pupillary Light Reflex (PLR) Imaging:
-
A photostimulus (470 nm) was presented to the right eye for 20 minutes.
-
The consensual pupillary constriction and involuntary pupil drift of the left eye were imaged during the photostimulus.
Recovery Assessment:
-
Time to immobilization and loss of righting reflex were recorded.
-
Gain of righting reflex and degree of recovery (minimal, partial, or full) were assessed for 60 minutes post-anesthesia. Full recovery was defined by purposeful movement, response to tactile stimuli, and full alertness.
Experimental Workflow for Comparative Sedative Study in Mice.
Side Effect Profile
This compound:
-
Hypotension: A primary concern is its potential to cause a drop in blood pressure due to the blockade of alpha-adrenergic receptors.
-
Cardiovascular Effects: In some dog breeds, particularly Boxers, this compound can cause vasovagal syncope.
-
Paradoxical Reactions: Although a sedative, it can occasionally lead to restlessness or aggression.
-
Respiratory Depression: In rare instances, it can depress respiratory function.
Chlorprothixene:
-
Anticholinergic Effects: Commonly causes side effects such as dry mouth, constipation, and urinary retention.
-
Cardiovascular Effects: Can lead to orthostatic hypotension and tachycardia.
-
Extrapyramidal Symptoms: As a typical antipsychotic, it carries a risk of movement-related side effects, though the frequency is reported to be low.
-
Sedation: Strong sedative activity is a primary feature.
Conclusion
For murine research requiring a sedative adjunct to general anesthesia, this compound presents a viable, pharmaceutical-grade alternative to chlorprothixene. Its efficacy in reducing the required isoflurane concentration and minimizing pupillary drift is comparable to that of chlorprothixene. The primary consideration for researchers is the prolonged recovery time observed with this compound at a 5 mg/kg dose. Therefore, for studies involving animal survival and recovery, titration to a lower effective dose is recommended. The use of a pharmaceutical-grade compound like this compound eliminates the concerns associated with reagent-grade chemicals, ensuring greater consistency and safety in experimental protocols.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. This compound and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acepromazine in a Laboratory Setting
Essential Guidance for Researchers and Drug Development Professionals
The proper disposal of acepromazine, a phenothiazine derivative sedative commonly used in research settings, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Although not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA) or a controlled substance by the Drug Enforcement Administration (DEA) in the United States, this compound must be managed as a non-RCRA pharmaceutical waste.[1][2][3][4] Improper disposal, such as sewering or mixing with general trash, can lead to environmental contamination and potential health risks.[5]
The recommended best practice for the disposal of non-hazardous pharmaceutical waste, including this compound, is incineration through a licensed waste management vendor. This ensures the complete destruction of the active pharmaceutical ingredient (API).
Immediate Safety and Disposal Plan
This section provides a step-by-step protocol for the safe handling and disposal of this compound waste in a laboratory environment.
Step 1: Waste Identification and Segregation
Correctly identifying and segregating pharmaceutical waste at the point of generation is the most critical step.
-
Designate a "Non-RCRA Pharmaceutical Waste" stream. This waste stream is for pharmaceuticals like this compound that are not P- or U-listed and do not exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).
-
Use dedicated waste containers. Collect this compound waste in clearly labeled, sealed, and leak-proof containers. These are often color-coded (e.g., white with blue lids) to distinguish them from hazardous (black), sharps (red), and trace chemotherapy (yellow) waste containers.
-
Segregate different forms of waste.
-
Unused or Expired Vials: Place intact vials directly into the designated non-RCRA pharmaceutical waste container.
-
Contaminated Labware: Items such as gloves, bench paper, or empty syringes (without needles) that are contaminated with this compound should be placed in the same non-RCRA container.
-
Sharps: Needles and syringes used to administer this compound must be disposed of in a designated sharps container. Do not place loose sharps into the pharmaceutical waste bin.
-
Step 2: Container Management and Storage
Proper management of waste containers is essential for safety and compliance.
-
Labeling: Ensure all containers are clearly labeled with "Non-RCRA Pharmaceutical Waste for Incineration."
-
Storage: Store waste containers in a secure, designated area away from the general public and incompatible materials. This area should be clearly marked as a waste accumulation point.
-
Security: Keep waste containers closed when not in use to prevent spills or unauthorized access.
Step 3: Arrange for Licensed Disposal
Non-hazardous pharmaceutical waste must be handled by a qualified vendor.
-
Contract with a reputable medical or pharmaceutical waste management company. This vendor should be licensed to transport and dispose of non-RCRA pharmaceutical waste.
-
Schedule regular pickups. The frequency will depend on the volume of waste generated by your facility.
-
Maintain meticulous records. Retain all documentation, including waste manifests and certificates of destruction, provided by the disposal vendor. This paper trail is essential for regulatory compliance.
Key Prohibitions
-
DO NOT dispose of this compound down the drain or in the sanitary sewer. Wastewater treatment facilities are not designed to remove APIs, leading to environmental contamination.
-
DO NOT dispose of this compound in the regular or biohazardous (red bag) trash. This can lead to diversion or environmental exposure through landfill leaching.
Quantitative Data: Hazardous Waste Generator Status
While this compound is a non-hazardous waste, understanding EPA hazardous waste generator classifications provides crucial context for overall laboratory waste management. Correctly segregating non-hazardous pharmaceuticals prevents them from being counted towards your facility's monthly hazardous waste totals, which could unnecessarily move your facility into a more stringent regulatory category under RCRA.
| Generator Status | Non-Acutely Hazardous Waste Generation Rate | Acutely Hazardous (P-Listed) Waste Generation Rate |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) per month | ≤ 1 kg (2.2 lbs) per month |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) per month | ≤ 1 kg (2.2 lbs) per month |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) per month | > 1 kg (2.2 lbs) per month |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. Methodologies for waste characterization (e.g., determining if a waste exhibits hazardous characteristics) are defined by the EPA under 40 CFR Part 261.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
Caption: Decision tree for classifying this compound waste.
References
Safe Handling and Disposal of Acepromazine: A Procedural Guide
Acepromazine is a phenothiazine derivative used in veterinary medicine as a tranquilizer and antiemetic. As a hazardous substance, proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and minimize environmental impact.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification
This compound presents several health risks. It is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3] The substance can cause skin irritation and may lead to drowsiness or dizziness.[2] In solid form, fine dust particles can create an explosive mixture with air.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The required PPE varies based on the specific task and the form of the this compound being handled (e.g., solid powder vs. solution).
| Protection Type | Equipment | Purpose and Specifications |
| Eye & Face | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or dust. A face shield may be required for tasks with a higher risk of splashing. |
| Hand | Chemical-Resistant Gloves | Required for all handling procedures. Nitrile, butyl rubber, or PVC gloves are suitable. Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact. |
| Body | Laboratory Coat or Chemical-Resistant Suit | To prevent contamination of personal clothing and minimize skin contact. For handling large quantities, a full protective suit may be necessary. |
| Respiratory | NIOSH-Approved Respirator | Not typically required when handling intact containers in well-ventilated areas. However, a respirator (e.g., N99 or P2) is essential if dust is generated, ventilation is inadequate, or when cleaning up spills. |
Operational Protocols: Handling and Storage
Adherence to standard operating procedures is crucial for minimizing risk.
General Handling
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors and direct contact with skin and eyes.
-
Ensure Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or other appropriate exhaust ventilation when working with powders or creating solutions.
-
Practice Good Hygiene: Wash hands thoroughly with soap and water immediately after handling the substance. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage
-
Store this compound in its original, light-resistant, and tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials such as oxidizing agents and acids.
-
Store away from foodstuffs.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is required in the event of a spill or personnel exposure.
Spill Cleanup Protocol
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Don appropriate PPE, including a respirator, gloves, and eye protection.
-
Gently dampen the spilled material with water to prevent dust from becoming airborne.
-
Use a HEPA-filtered vacuum or wet sweeping method to clean up the spill. Avoid dry sweeping, which can generate dust.
-
Place the collected material into a sealed, labeled container for proper disposal.
-
-
Major Spills:
-
Alert others and evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and potential harm.
-
Segregation: All waste materials, including unused product, contaminated PPE, and spill cleanup debris, must be collected in a clearly labeled, sealed, and leak-proof container.
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.
-
Preferred Method (Take-Back Programs): The most responsible disposal method is through a registered drug take-back program. Contact your EHS department or local authorities for information on authorized collectors.
-
Alternative Method (Disposal in Trash): If a take-back program is not available, this compound may be disposed of in the trash after being rendered non-recoverable:
-
Remove the substance from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.
-
Place the mixture into a sealable container or bag to prevent leakage.
-
Discard the sealed container in the household or laboratory trash.
-
Note: Never flush this compound down the toilet or drain, as this can contaminate water supplies.
-
Toxicological Data
The following table summarizes key toxicity values for this compound. This data underscores the importance of avoiding direct exposure.
| Toxicity Metric | Test Animal | Value | Reference |
| LD50 (Oral) | Rat | 400 mg/kg | |
| LD50 (Oral) | Mouse | 270 mg/kg | |
| LD50 (Subcutaneous) | Mouse | 175 mg/kg | |
| Occupational Exposure Limits | N/A | No established limits found |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
